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  • Product: Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate
  • CAS: 331435-04-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action for 2-Phenylacetamido Thiazole Derivatives

This guide provides a comprehensive technical overview of the mechanisms of action for 2-phenylacetamido thiazole derivatives, a class of compounds demonstrating significant therapeutic potential across various disease a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mechanisms of action for 2-phenylacetamido thiazole derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key experimental data, and provides detailed protocols to facilitate further investigation into this promising chemical scaffold.

Introduction: The Therapeutic Promise of the 2-Phenylacetamido Thiazole Scaffold

The 2-phenylacetamido thiazole core structure is a versatile pharmacophore that has garnered considerable attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. These derivatives have emerged as promising candidates for the development of novel therapeutics, with demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammatory conditions. This guide will delve into the molecular mechanisms that underpin these therapeutic effects, providing a foundation for rational drug design and further research.

Part 1: Anticancer Activity: Inducing Programmed Cell Death

A primary mechanism through which 2-phenylacetamido thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells and is a key target for many chemotherapeutic agents.

The Intrinsic Apoptosis Pathway: A Mitochondria-Mediated Cascade

The intrinsic, or mitochondrial, pathway of apoptosis is a major route activated by these derivatives. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][2]

2-Phenylacetamido thiazole derivatives have been shown to disrupt the balance of these proteins, favoring a pro-apoptotic state. This leads to mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic process.[3] The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[4] This multi-protein complex then recruits and activates pro-caspase-9, an initiator caspase.[4][5] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the dismantling of the cell.[5]

cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Thiazole 2-Phenylacetamido Thiazole Derivatives Bcl2 Bcl-2 Family (Bax/Bak Activation) Thiazole->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c (Release) Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-phenylacetamido thiazole derivatives.

Other Anticancer Mechanisms

Beyond apoptosis induction, some derivatives have shown inhibitory activity against key signaling molecules involved in cancer progression:

  • VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7] Inhibition of VEGFR-2 can stifle tumor growth by cutting off this blood supply.

  • Topoisomerase II Inhibition: Topoisomerase II is an enzyme crucial for DNA replication and cell division.[6] Its inhibition leads to DNA damage and cell cycle arrest, ultimately causing cancer cell death.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 2-phenylacetamido thiazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)Reference
3d 2-ChlorophenylSKNMC (Neuroblastoma)4.5 ± 0.035[8]
3h 3-MethoxyphenylHT-29 (Colon Cancer)3.1 ± 0.030[8]
3b 3-FluorophenylPC3 (Prostate Cancer)12.6 ± 0.302[8]
4b 3-ChlorophenylMCF-7 (Breast Cancer)-[9]
4c 4-ChlorophenylMCF-7 (Breast Cancer)-[9]
DIPTH -HepG-2 (Liver Cancer)14.05[6]
DIPTH -MCF-7 (Breast Cancer)17.77[6]
DIPTH -Hela (Cervical Cancer)29.65[6]
DIPTH -HCT-116 (Colon Cancer)32.68[6]

Part 2: Antimicrobial Activity: Targeting Essential Bacterial and Fungal Pathways

2-Phenylacetamido thiazole derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action are targeted towards essential and specific microbial pathways, making them attractive candidates for novel antimicrobial drug development.

Antibacterial Mechanism: Inhibition of Fatty Acid Synthesis

A key target for the antibacterial action of these derivatives is the bacterial type II fatty acid synthesis (FASII) pathway. Specifically, they have been shown to inhibit the enzyme β-ketoacyl-ACP synthase III (KAS III), also known as FabH.[10] KAS III catalyzes the initial condensation step in fatty acid biosynthesis, making it essential for bacterial survival.[11][12] By inhibiting this enzyme, the derivatives effectively block the production of fatty acids required for building and maintaining bacterial cell membranes, leading to bacterial growth inhibition and death.

cluster_1 Bacterial Fatty Acid Synthesis (FASII) Pathway Inhibition Thiazole 2-Phenylacetamido Thiazole Derivatives KASIII KAS III (FabH) Thiazole->KASIII Inhibits AcetylCoA Acetyl-CoA AcetylCoA->KASIII MalonylACP Malonyl-ACP MalonylACP->KASIII AcetoacetylACP Acetoacetyl-ACP KASIII->AcetoacetylACP Elongation Fatty Acid Elongation Cycles AcetoacetylACP->Elongation FattyAcids Fatty Acids Elongation->FattyAcids Membrane Bacterial Cell Membrane Synthesis FattyAcids->Membrane Inhibition Inhibition

Caption: Inhibition of bacterial KAS III by 2-phenylacetamido thiazole derivatives.

Antifungal Mechanism: Disruption of Ergosterol Biosynthesis

In fungi, these derivatives target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity and function. The key enzyme inhibited is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[13][14] Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[14] This mechanism is analogous to that of the widely used azole class of antifungal drugs.

cluster_2 Fungal Ergosterol Biosynthesis Pathway Inhibition Thiazole 2-Phenylacetamido Thiazole Derivatives CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Intermediates Ergosterol Precursors CYP51->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibition Inhibition cluster_3 COX Pathway and Prostaglandin Synthesis Inhibition Thiazole 2-Phenylacetamido Thiazole Derivatives COX COX-1 / COX-2 Thiazole->COX Inhibits Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibition Inhibition

Caption: Inhibition of COX enzymes by 2-phenylacetamido thiazole derivatives.

Quantitative Data: In Vitro COX Inhibition

The following table provides the IC50 values and selectivity ratios for representative thiazole carboxamide derivatives against COX-1 and COX-2 enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
2a 2.650.9582.766[15]
2b 0.2390.1911.251[15]
2j -0.957>1.507[15]

Part 4: Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to elucidating the mechanisms of action of 2-phenylacetamido thiazole derivatives.

Synthesis of 2-Phenylacetamido Thiazole Derivatives

This protocol describes a general method for the synthesis of the 2-phenylacetamido thiazole scaffold via the Hantzsch thiazole synthesis.

Materials:

  • Substituted 2-chloro-N-phenylacetamide

  • Thiourea or substituted thioamide

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • Dissolve equimolar amounts of the appropriate 2-chloro-N-phenylacetamide and thiourea (or a substituted thioamide) in ethanol. [16]2. Add a solution of potassium hydroxide in ethanol to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). [16]4. Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

In Vitro Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [17][18] Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • 2-Phenylacetamido thiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [19]2. Treat the cells with various concentrations of the 2-phenylacetamido thiazole derivatives for 24, 48, or 72 hours. [19]Include untreated and vehicle (DMSO) controls.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. 4. Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [9][19]5. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. [9][20]6. Calculate the percentage of cell viability and determine the IC50 value for each compound.

Caspase-3/9 Activity Assay

This fluorometric assay measures the activity of initiator caspase-9 and executioner caspase-3.

Materials:

  • Treated and untreated cancer cell lysates

  • 96-well black microplates

  • Caspase-9 substrate (e.g., LEHD-AMC)

  • Caspase-3 substrate (e.g., DEVD-AMC)

  • Assay buffer

  • Fluorometric microplate reader

Procedure:

  • Prepare cell lysates from both treated and untreated cancer cells.

  • In a 96-well black plate, add cell lysate (100-200 µg of protein) to each well. [21]3. Add the specific caspase substrate (LEHD-AMC for caspase-9, DEVD-AMC for caspase-3) to the respective wells. [22]4. Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC). [23]6. Quantify caspase activity by comparing the fluorescence of treated samples to untreated controls.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer

  • 2-Phenylacetamido thiazole derivatives

  • Colorimetric or fluorometric detection reagents

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well. [20][24]2. Add various concentrations of the test compounds to the wells. Include a control with no inhibitor.

  • Incubate the plate at 25°C for a short period (e.g., 5-10 minutes). [20]4. Initiate the reaction by adding arachidonic acid to each well.

  • After a specific incubation time, stop the reaction and measure the product formation using a colorimetric or fluorometric method. [25][26]6. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Conclusion

The 2-phenylacetamido thiazole scaffold represents a highly promising platform for the development of novel therapeutics with diverse mechanisms of action. Their ability to induce apoptosis in cancer cells, inhibit essential microbial pathways, and modulate inflammatory responses underscores their potential to address significant unmet medical needs. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development of this important class of compounds.

References

  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Arch Pharm (Weinheim). 2013 Nov;346(11):812-8.
  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iran J Pharm Res. 2014 Summer;13(3):841-9.
  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Front Microbiol. 2019;10:974.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. 2023 Aug 22;8(33):30165-30181.
  • Mitochondrial signaling in cell death via the Bcl-2 family. Cancer Biol Ther. 2007 Jul;6(7):1004-12.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Sci Rep. 2025 Jan 3;15(1):123.
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  • Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. FEMS Microbiol Rev. 2003 May;27(1):35-54.
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. J Cell Commun Signal. 2017 Dec;11(4):347-354.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Front Immunol. 2022;13:938249.
  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. Clin Cancer Res. 2007 Dec 15;13(24):7256-61.
  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Curr Drug Metab. 2005 Dec;6(6):529-43.
  • COX-2 – Knowledge and References. Taylor & Francis.
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  • Grape seed proanthocyanidin extract induces apoptosis of HL-60/ADR cells via the Bax/Bcl-2 caspase-3/9 signaling pathway. Transl Cancer Res. 2020 Jul;9(7):4235-4244.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp. 2013;(81):e50822.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie.
  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Front Microbiol. 2013;4:7.
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  • Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. Front Cell Dev Biol. 2021;9:699703.
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  • Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. Benchchem.
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  • Synthesis, characterization, and antimicrobial activity of some thiazole derivatives. Egypt J Chem. 2022;65(6):293-303.
  • Critical Role of Transcription Factor CtSR in Mediating Ergosterol Biosynthesis and DMI Fungicides Sensitivity in Colletotrichum trunc
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  • 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis.
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
  • A role for protein ubiquitination in VEGFR-2 signalling and angiogenesis. Biochem Soc Trans. 2009 Dec;37(Pt 6):1193-8.
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  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals (Basel). 2021 Aug;14(8):798.
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  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Arabian Journal of Chemistry. 2020;13(1):1847-1861.
  • Application Notes and Protocols for Caspase Activity Assays Using AMC-Conjug
  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. RSC Adv. 2025 Jan 31;15(7):4961-4981.
  • ACP-Independent Fatty Acid Synthesis Pathway in Archaea: Implications for the Origin of Phospholipids. Mol Biol Evol. 2010 Sep;27(9):2079-88.
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  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2020 Apr 12;25(8):1797.
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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Phenylacetamido Thiazole Acetates

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of novel 2-phenylacetamido thiazole acetate compounds. It is intended for researchers, scientists, and drug development professionals e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of novel 2-phenylacetamido thiazole acetate compounds. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this chemical series. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these potential therapeutic agents.

Introduction: The Therapeutic Potential and PK Challenges of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-phenylacetamido thiazole acetate series represents a promising class of compounds, leveraging the proven bioactivity of the thiazole nucleus. However, the journey from a promising hit to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic profile.

A key challenge with thiazole-containing drugs is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[3][4] These reactive species have the potential to cause toxicity through covalent binding to cellular macromolecules.[3] Therefore, a central objective of the pharmacokinetic profiling of 2-phenylacetamido thiazole acetates is to elucidate their metabolic pathways and assess their metabolic stability. Furthermore, the acetate ester moiety introduces the possibility of hydrolysis by esterases, which could influence the drug's absorption and disposition.

This guide will delineate a systematic approach to comprehensively evaluate the pharmacokinetic properties of 2-phenylacetamido thiazole acetates, from early in vitro screening to in vivo characterization in preclinical species.

In Vitro ADME Profiling: Foundational Assessment of Pharmacokinetic Properties

In vitro ADME assays are indispensable for the early characterization and optimization of drug candidates.[5] They provide critical data on a compound's intrinsic properties, guiding lead selection and predicting in vivo behavior. The following is a suite of recommended in vitro assays for 2-phenylacetamido thiazole acetates.

Metabolic Stability Assessment

The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability.[6] Liver microsomes, which contain a high concentration of phase I metabolic enzymes like CYPs, are a standard tool for this assessment.[7][8]

Experimental Protocol: Liver Microsomal Stability Assay [5][9]

  • Preparation:

    • Prepare a stock solution of the 2-phenylacetamido thiazole acetate test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (human, rat, mouse) on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / in vitro t½) * (incubation volume / mg microsomal protein)

Causality Behind Experimental Choices: The use of an NADPH-regenerating system is crucial to sustain the activity of CYP enzymes throughout the incubation period. Running parallel incubations without the regenerating system can help identify any NADPH-independent degradation. Including positive control compounds with known metabolic fates validates the enzymatic activity of the microsomal preparation.

Expected Metabolic Pathways for 2-Phenylacetamido Thiazole Acetates:

Based on the structure, several metabolic pathways can be anticipated:

  • Thiazole Ring Scission: A major metabolic route for acetamidothiazoles involves the cleavage of the thiazole ring to form acetylthiohydantoic acids.[10][11]

  • Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation by CYP enzymes.

  • Ester Hydrolysis: The acetate ester can be hydrolyzed by esterases present in the liver microsomes and plasma to the corresponding alcohol.

  • N-deacetylation: The acetamido group may undergo hydrolysis.

  • Oxidation: The sulfur atom of the thiazole ring can be oxidized.

The following diagram illustrates the potential metabolic sites:

Metabolic Pathways cluster_0 2-Phenylacetamido Thiazole Acetate cluster_1 Potential Metabolic Transformations Parent 2-Phenylacetamido Thiazole Acetate Hydroxylation Aromatic Hydroxylation (Phenyl Ring) Parent->Hydroxylation CYP450 Ester_Hydrolysis Ester Hydrolysis (Acetate Group) Parent->Ester_Hydrolysis Esterases Ring_Scission Thiazole Ring Scission Parent->Ring_Scission CYP450 N_Deacetylation N-Deacetylation Parent->N_Deacetylation Amidases S_Oxidation Sulfur Oxidation (Thiazole Ring) Parent->S_Oxidation CYP450/FMO

Caption: Potential metabolic pathways for 2-phenylacetamido thiazole acetates.

Plasma Protein Binding

The extent of a drug's binding to plasma proteins influences its distribution and availability to target sites and metabolizing enzymes.[12] Highly bound drugs generally have a lower volume of distribution and clearance.[13] Equilibrium dialysis is considered the gold standard method for determining the unbound fraction (fu) of a drug in plasma.[14]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding [13][14]

  • Device Preparation:

    • Hydrate the semi-permeable membrane of a rapid equilibrium dialysis (RED) device with dialysis buffer.

  • Sample Preparation:

    • Spike the 2-phenylacetamido thiazole acetate test compound into plasma (human, rat, mouse) at a final concentration of 1 µM.

    • Add the spiked plasma to one chamber of the RED device and an equal volume of dialysis buffer to the other chamber.

  • Incubation:

    • Incubate the sealed RED device in a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Causality Behind Experimental Choices: The semi-permeable membrane allows the free (unbound) drug to diffuse from the plasma chamber to the buffer chamber until equilibrium is reached, while plasma proteins and the protein-bound drug are retained. The use of pooled plasma from multiple donors helps to average out individual variability in protein concentrations.

Intestinal Permeability

For orally administered drugs, absorption across the intestinal epithelium is a critical step for bioavailability. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier.[15][16][17]

Experimental Protocol: Caco-2 Permeability Assay [18][19]

  • Cell Culture:

    • Seed Caco-2 cells on a semi-permeable filter support (e.g., Transwell®) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To assess apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To assess basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Causality Behind Experimental Choices: The bidirectional assessment of permeability is crucial for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption. The inclusion of control compounds with known permeability characteristics (e.g., propranolol for high permeability and atenolol for low permeability) is essential for validating the assay performance.

In Vivo Pharmacokinetic Studies: Characterization in a Preclinical Model

In vivo studies in animal models, typically rodents, are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters.[1][20]

Study Design and Execution

Experimental Protocol: Rodent Pharmacokinetic Study [21][22]

  • Animal Model:

    • Use adult male Sprague-Dawley rats or CD-1 mice. House the animals under standard laboratory conditions with free access to food and water.

  • Dosing:

    • For intravenous (IV) administration, formulate the test compound in a suitable vehicle (e.g., saline with a co-solvent) and administer as a bolus dose via the tail vein.

    • For oral (PO) administration, formulate the compound as a solution or suspension and administer by oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel or via sparse sampling techniques.[23]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in plasma using a validated LC-MS/MS bioanalytical method.

Causality Behind Experimental Choices: The inclusion of both IV and PO administration routes allows for the determination of absolute bioavailability. The selection of appropriate time points for blood sampling is critical to accurately define the concentration-time profile, especially the absorption phase and the terminal elimination phase.

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data.[24][25] The method for quantifying the 2-phenylacetamido thiazole acetate in plasma should be validated according to regulatory guidelines.

Key Validation Parameters for LC-MS/MS Method: [26][27]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high quality controls).

  • Calibration Curve: Demonstrating a linear response over the expected concentration range.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions.

Pharmacokinetic Data Analysis

Non-compartmental analysis (NCA) is a standard method for calculating key pharmacokinetic parameters from the plasma concentration-time data.[28][29][30][31]

Key Pharmacokinetic Parameters: [32][33]

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
Terminal elimination half-life
CL Clearance (after IV administration)
Vd Volume of distribution (after IV administration)
F% Absolute bioavailability (after PO administration)

Data Presentation:

Table 1: In Vitro ADME Summary for 2-Phenylacetamido Thiazole Acetate (Compound X)

AssaySpeciesResult
Metabolic Stability (t½, min) Human Liver Microsomes[Insert Data]
Rat Liver Microsomes[Insert Data]
Mouse Liver Microsomes[Insert Data]
Plasma Protein Binding (fu) Human Plasma[Insert Data]
Rat Plasma[Insert Data]
Mouse Plasma[Insert Data]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A -> B[Insert Data]
B -> A[Insert Data]
Efflux Ratio[Insert Data]

Table 2: In Vivo Pharmacokinetic Parameters of 2-Phenylacetamido Thiazole Acetate (Compound X) in Rats

ParameterIV (Dose mg/kg)PO (Dose mg/kg)
Cmax (ng/mL) [Insert Data][Insert Data]
Tmax (h) [Insert Data][Insert Data]
AUC(0-inf) (ng*h/mL) [Insert Data][Insert Data]
t½ (h) [Insert Data][Insert Data]
CL (mL/min/kg) [Insert Data]N/A
Vd (L/kg) [Insert Data]N/A
F (%) N/A[Insert Data]

Conclusion and Future Directions

A comprehensive pharmacokinetic profiling, as outlined in this guide, is essential for the successful development of 2-phenylacetamido thiazole acetates as therapeutic agents. The in vitro data will provide early insights into their metabolic liabilities, protein binding characteristics, and intestinal permeability, enabling the selection of candidates with the most promising drug-like properties. The in vivo pharmacokinetic studies will then offer a holistic view of their disposition in a biological system, providing the critical data needed to establish a potential dosing regimen for further preclinical and clinical development.

Future work should focus on metabolite identification studies to confirm the predicted metabolic pathways and to assess the potential for the formation of reactive metabolites. Additionally, pharmacokinetic studies in a second, non-rodent species are often required before advancing a compound to clinical trials. By following a systematic and mechanistically driven approach, the pharmacokinetic challenges associated with this chemical class can be effectively navigated, paving the way for the development of novel and impactful medicines.

References

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. [Link]

  • Cognigen. Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Published July 5, 2023. [Link]

  • Patsnap Synapse. How do I interpret non-compartmental analysis (NCA) results? Published May 29, 2025. [Link]

  • Hilaris Publisher. Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Published January 29, 2024. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • National Center for Biotechnology Information. Non-compartmental analysis. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Published March 27, 2013. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • National Center for Biotechnology Information. Caco-2 cell permeability assays to measure drug absorption. Published August 15, 2005. [Link]

  • National Center for Biotechnology Information. Murine Pharmacokinetic Studies. [Link]

  • MTTlab. Microsomal Stability Assay. [Link]

  • Pharma Industry Review. Rapid Plasma Protein Binding Assay. Published February 20, 2025. [Link]

  • Pharmacology Discovery Services. Microsampling in In Vivo Pharmacokinetic Studies. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Published August 4, 2025. [Link]

  • National Center for Biotechnology Information. Blood sampling without blood draws for in vivo pharmacokinetic studies in rats. Published August 5, 2008. [Link]

  • Sigma-Aldrich. Metabolic Stability Assays. [Link]

  • National Center for Biotechnology Information. The metabolism of acetamidothiazoles in the rat. 2-Acetamido-, 2-acetamido-4-methyl- and 2-acetamido-4-phenyl-thiazole. [Link]

  • MuriGenics. Pk/bio-distribution. [Link]

  • YouTube. metabolic stability assays for predicting intrinsic clearance. Published January 6, 2021. [Link]

  • PubMed. The Metabolism of Acetamidothiazoles in the Rat. 2-Acetamido-, 2-acetamido-4-methyl- And 2-acetamido-4-phenyl-thiazole. [Link]

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  • PubMed. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Published December 15, 2004. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Published July 15, 2022. [Link]

  • Google Scholar.
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  • ResearchGate. (PDF) Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. Published August 10, 2025. [Link]

  • AAPS Journal. Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity. Published December 15, 2005. [Link]

  • Hilaris Publisher. Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Published January 29, 2024. [Link]

  • SlideShare. Lab2 Clinical Parameters in Drug Pharmacokinetics. [Link]

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  • RSC Publishing. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. [Link]

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  • National Center for Biotechnology Information. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry. [Link]

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  • Scientific Electronic Archives. In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. [Link]

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Foundational

Strategic In Vitro Profiling of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate: A Technical Blueprint

The 2-aminothiazole core is universally recognized as a "privileged scaffold" in medicinal chemistry [1]. It serves as the structural foundation for numerous FDA-approved therapeutics, most notably the pan-Src kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole core is universally recognized as a "privileged scaffold" in medicinal chemistry [1]. It serves as the structural foundation for numerous FDA-approved therapeutics, most notably the pan-Src kinase inhibitor Dasatinib [4]. The compound Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (CAS: 331435-04-2) represents a highly functionalized derivative of this class.

This whitepaper provides an authoritative, causality-driven guide to the preliminary in vitro screening of this specific compound. Rather than merely listing standard operating procedures, this guide deconstructs the why behind each methodological choice, ensuring that your screening cascade acts as a self-validating system capable of distinguishing true pharmacological hits from assay artifacts.

Pharmacophoric Deconstruction & Target Hypothesis

Before initiating any in vitro assay, a rigorous structural analysis is required to anticipate the compound's behavior in biological matrices [2].

  • The 1,3-Thiazole Core: Acts as a bioisostere for pyridine or oxazole, providing a planar aromatic system capable of π−π stacking and hydrogen-bond acceptance. It is a known binder of the ATP-binding pocket in kinases [4].

  • The 2-Phenylacetamido Moiety: The amide linker serves as a critical hydrogen-bond donor/acceptor pair. The terminal phenyl ring provides lipophilic bulk, ideal for occupying deep hydrophobic pockets (e.g., the DFG-out conformation in kinases or bacterial gyrase cavities) [3].

  • The Ethyl Acetate Group (C4 Position): This ester acts as a potential prodrug-like moiety. In vitro, it may remain intact to engage with specific sub-pockets, but scientists must be aware of potential hydrolysis by intracellular esterases into the corresponding carboxylic acid, which drastically shifts the molecule's cLogP and target affinity.

Based on this architecture, the primary screening cascade must evaluate both kinase inhibition (mammalian targets) and antimicrobial efficacy (bacterial targets), followed by rigorous cytotoxicity counter-screening [3].

The Self-Validating Screening Cascade

To prevent false positives driven by compound aggregation, autofluorescence, or redox cycling (common liabilities of thiazoles), the screening workflow must be orthogonal and internally controlled.

G Compound Ethyl 2-[2-(2-phenylacetamido) -1,3-thiazol-4-yl]acetate Phase1 Phase 1: Physicochemical & ADME Profiling Compound->Phase1 Phase2 Phase 2: Primary Efficacy Screening Compound->Phase2 Phase3 Phase 3: Cytotoxicity & Safety Counter-Screen Compound->Phase3 Solubility Kinetic Solubility (Nephelometry) Phase1->Solubility Permeability PAMPA / Caco-2 Permeability Phase1->Permeability Kinase Kinase Panel Profiling (TR-FRET) Phase2->Kinase Antimicrobial Antimicrobial MIC (Broth Microdilution) Phase2->Antimicrobial HepG2 Hepatotoxicity (HepG2) CellTiter-Glo Phase3->HepG2 HEK293 General Cytotoxicity (HEK293) Phase3->HEK293

Caption: Orthogonal in vitro screening cascade for 2-aminothiazole derivatives.

High-Fidelity Experimental Protocols

Kinase Inhibition Profiling via TR-FRET

Rationale: 2-aminothiazoles frequently exhibit intrinsic fluorescence which can confound standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. The delayed reading window (typically 50–100 µs post-excitation) allows the short-lived autofluorescence of the thiazole compound to decay before the long-lived Lanthanide (Europium) emission is recorded, ensuring absolute data integrity.

Protocol:

  • Preparation: Dispense 5 µL of the target kinase (e.g., Src, Abl) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into a 384-well low-volume white plate.

  • Compound Equilibration: Add 100 nL of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (10-point dose-response in DMSO). Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the compound to reach binding equilibrium with the enzyme before competitive ATP is introduced.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the predetermined Km​ for ATP to ensure competitive inhibition can be accurately modeled). Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and instantly halt kinase activity) and Eu-labeled anti-phospho antibody with an APC-labeled tracer.

  • Readout: Measure emission at 615 nm (Eu) and 665 nm (APC) using a microplate reader. Calculate the 665/615 ratio to determine IC₅₀.

G Inhibitor 2-Aminothiazole Derivative (Test Compound) SrcKinase Target Kinase (Active State) Inhibitor->SrcKinase Competitive Binding InactiveSrc Target Kinase (Inhibited State) Inhibitor->InactiveSrc Forms Complex ATP ATP (Endogenous) ATP->SrcKinase Binds ATP Pocket Substrate Downstream Substrates SrcKinase->Substrate Phosphorylation InactiveSrc->Substrate Blocked Proliferation Cell Proliferation & Survival Substrate->Proliferation Activation

Caption: Hypothesized competitive kinase inhibition mechanism by the 2-aminothiazole derivative.

Antimicrobial Susceptibility (Metabolically Validated MIC)

Rationale: Lipophilic thiazoles can precipitate in aqueous broth, creating turbidity that mimics bacterial growth and leads to false-negative MIC (Minimum Inhibitory Concentration) readings. Therefore, visual or OD₆₀₀ readings must be orthogonally validated using a metabolic dye (Resazurin).

Protocol:

  • Inoculum Preparation: Adjust bacterial cultures (e.g., S. aureus, E. coli) to 5×105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Plating: Perform a 2-fold serial dilution of the compound (0.5 to 64 µg/mL) in a 96-well clear-bottom plate. Include a DMSO vehicle control (max 1% final concentration) and a positive control (e.g., Ciprofloxacin).

  • Incubation: Inoculate wells and incubate at 37°C for 18–20 hours.

  • Metabolic Validation: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Viable cells reduce blue resazurin to pink, fluorescent resorufin. Read fluorescence (Ex 560 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift, validating true growth inhibition over compound precipitation [3].

Mammalian Cytotoxicity Counter-Screen (ATP Quantitation)

Rationale: To ensure the compound is a targeted agent rather than a broad-spectrum toxin, cytotoxicity must be assessed. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than standard MTT assays. Thiazole derivatives can sometimes undergo redox cycling, artificially reducing MTT to formazan independent of cell viability, skewing results [2].

Protocol:

  • Seeding: Seed HepG2 (hepatotoxicity model) and HEK293 (general toxicity model) cells at 10,000 cells/well in 96-well opaque white plates. Incubate for 24 hours.

  • Treatment: Treat with a dose-response of the compound (0.1 µM to 100 µM) for 48 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects and high CV%.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo reagent. Lyse on an orbital shaker for 10 minutes. Read luminescence. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Quantitative Data Synthesis & Hit-to-Lead Benchmarks

When evaluating Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate, the data must be synthesized to calculate the Selectivity Index (SI) . The tables below outline the benchmark thresholds required to justify advancing this compound into in vivo pharmacokinetic studies.

Table 1: Physicochemical & ADME Profiling Benchmarks

Assay ParameterTarget Threshold for Hit-to-LeadAnalytical Method
Kinetic Solubility (pH 7.4)> 50 µMNephelometry
Caco-2 Permeability (Papp)> 1×10−6 cm/sLC-MS/MS
Mouse Liver Microsome (MLM) T1/2​ > 30 minutesLC-MS/MS (NADPH-dependent)
Plasma Protein Binding (PPB)< 99% boundEquilibrium Dialysis

Table 2: Primary Efficacy & Cytotoxicity Synthesis

Biological Target / Cell LineTarget MetricBenchmark ThresholdRationale
Src Family KinasesIC₅₀< 100 nMRequired for competitive ATP inhibition [4].
Staphylococcus aureusMIC< 4 µg/mLIndicates potent Gram-positive activity [3].
HepG2 (Hepatotoxicity)CC₅₀> 50 µMEnsures lack of severe liver toxicity [2].
Selectivity Index (SI) CC₅₀ / IC₅₀> 100 Defines the therapeutic window.

Conclusion

The evaluation of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate requires a nuanced approach that respects the chemical reactivity and polypharmacological potential of the 2-aminothiazole scaffold. By utilizing TR-FRET for kinase profiling to bypass autofluorescence, resazurin-validated MICs to overcome precipitation artifacts, and ATP-dependent luminescence to avoid redox-mediated MTT reduction, researchers can establish a highly trustworthy, self-validating data package. Compounds meeting the benchmark Selectivity Index (SI > 100) are prime candidates for subsequent in vivo efficacy and pharmacokinetic modeling.

References

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at:[Link][1]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed (Elsevier), 2020. Available at: [Link][2]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI (Molecules), 2021. Available at:[Link][3]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed (Journal of Medicinal Chemistry), 2006. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics [1, 2]. Functionalization of the exocyclic amine via N-acylation is a proven strategy to generate diverse libraries of biologically active compounds while modulating physicochemical properties[2].

This application note details a robust, two-step protocol for the synthesis of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate . The methodology leverages a classic Hantzsch thiazole synthesis to construct the bi-heterocyclic precursor [3], followed by a regioselective N-acylation under kinetic control.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis is broken down into two highly efficient transformations:

  • Hantzsch Thiazole Synthesis: The reaction between thiourea and ethyl 4-chloroacetoacetate. The mechanism initiates with the highly nucleophilic sulfur atom of thiourea attacking the electrophilic α -carbon of the haloketone (S-alkylation). Subsequent intramolecular condensation of the amine with the carbonyl group, followed by dehydration, yields the aromatic 2-aminothiazole ring [1].

  • N-Acylation (Amidation): The exocyclic 2-amino group of the thiazole is acylated using phenylacetyl chloride. Because the exocyclic amine is more nucleophilic than the endocyclic thiazole nitrogen, regioselective amidation is achieved by utilizing a mild, non-nucleophilic base (Triethylamine) in an aprotic solvent (Dichloromethane) at 0 °C.

Synthesis A Thiourea + Ethyl 4-chloroacetoacetate B Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Intermediate 1) A->B EtOH, Reflux (Hantzsch Synthesis) D Ethyl 2-[2-(2-phenylacetamido)- 1,3-thiazol-4-yl]acetate (Target) B->D N-Acylation C Phenylacetyl Chloride + Base (TEA) C->D DCM, 0 °C to RT

Figure 1. Two-step synthetic workflow for Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Intermediate 1)

This step constructs the core thiazole ring via spontaneous cyclization.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (7.61 g, 100 mmol) and absolute ethanol (100 mL).

  • Addition: Stir the suspension at room temperature until partially dissolved. Add ethyl 4-chloroacetoacetate (17.28 g, 14.2 mL, 105 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents excessive heat generation during the initial, highly exothermic S-alkylation event, minimizing polymerization of the α -haloketone.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 1:1) using UV visualization.

  • Concentration: Upon complete consumption of thiourea, concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Neutralization & Precipitation: Suspend the resulting crude hydrochloride salt in ice-cold distilled water (100 mL). Slowly add saturated aqueous sodium bicarbonate (NaHCO 3​ ) until the pH reaches 7.5–8.0.

    • Causality: Neutralization converts the soluble hydrochloride salt of the aminothiazole back into its free base form, which readily precipitates out of the aqueous solution.

  • Isolation: Filter the precipitated solid under vacuum, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 45 °C overnight to afford Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of the Target Compound

This step introduces the phenylacetamide moiety via regioselective N-acylation.

Workflow N1 1. Dissolve Intermediate 1 in anhydrous DCM N2 2. Add Triethylamine (TEA) (1.5 - 2.0 eq) N1->N2 N3 3. Cool to 0 °C (Ice Bath) N2->N3 N4 4. Dropwise addition of Phenylacetyl Chloride N3->N4 N5 5. Warm to RT & Stir (2 - 4 hours) N4->N5 N6 6. Aqueous Quench & Extraction (DCM/H2O) N5->N6 N7 7. Purification (Silica Gel Chromatography) N6->N7

Figure 2. Step-by-step experimental workflow for the N-acylation amidation reaction.

  • Setup: In an oven-dried 100 mL round-bottom flask flushed with argon, dissolve Intermediate 1 (3.72 g, 20 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (TEA) (4.18 mL, 30 mmol) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during acylation. Without TEA, the aminothiazole would become protonated, rendering it non-nucleophilic and halting the reaction [2].

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Dilute phenylacetyl chloride (3.17 mL, 24 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: Strict temperature control (0 °C) and dropwise addition mitigate the highly exothermic nature of the acid chloride reaction, strongly favoring mono-acylation and preventing the formation of di-acylated byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Workup: Quench the reaction by adding distilled water (30 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na 2​ SO 4​ ).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Eluent gradient: 10% to 30% Ethyl Acetate in Hexanes) to yield the target compound as a white crystalline solid.

Quantitative Data & Yield Optimization

The following table summarizes the optimized stoichiometric ratios and reaction parameters required to maximize yield and purity across both synthetic steps.

ParameterStep 1: Hantzsch SynthesisStep 2: N-Acylation
Reagents Thiourea (1.0 eq), Ethyl 4-chloroacetoacetate (1.05 eq)Intermediate 1 (1.0 eq), Phenylacetyl Chloride (1.2 eq)
Solvent Absolute Ethanol (0.5 M)Anhydrous DCM (0.2 M)
Base / Catalyst None (Spontaneous cyclization)Triethylamine (TEA) (1.5 eq)
Temperature 78 °C (Reflux)0 °C to Room Temperature
Reaction Time 2 - 4 hours3 hours
Average Yield 85 - 92%75 - 82%
Purification Precipitation / Aqueous NeutralizationAqueous workup & Silica Gel Column

Analytical Characterization

To validate the structural integrity of the synthesized Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate, the following spectroscopic signatures should be verified:

  • 1 H NMR (CDCl 3​ , 400 MHz):

    • δ 9.50 – 10.50 (br s, 1H, NH amide)

    • δ 7.25 – 7.40 (m, 5H, Ar-H phenyl ring)

    • δ 6.85 (s, 1H, thiazole C5-H )

    • δ 4.15 (q, J = 7.1 Hz, 2H, -O-CH 2​ -CH 3​ )

    • δ 3.80 (s, 2H, Ph-CH 2​ -CO-)

    • δ 3.70 (s, 2H, thiazole-CH 2​ -COOEt)

    • δ 1.25 (t, J = 7.1 Hz, 3H, -O-CH 2​ -CH 3​ )

  • LC-MS (ESI+): Calculated exact mass for C 15​ H 16​ N 2​ O 3​ S is 304.09. The spectrum will exhibit a dominant pseudo-molecular ion peak [M+H] + at m/z 305.1.

References

  • Gao, D., et al. "Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
  • Dolle, R. E. "Comprehensive Survey of Combinatorial Library Synthesis: 2004.
  • "Structure-activity relationship and in silico study of unique bi-heterocycles: 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives.
Application

The Versatile Scaffold: Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Thiazole The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique physicochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Thiazole

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties allow it to serve as a versatile scaffold, engaging with a wide array of biological targets. This guide focuses on a specific, yet highly promising, derivative: Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate. While direct and extensive research on this exact molecule is emerging, its structural motifs strongly suggest significant potential in several therapeutic areas, including oncology, inflammation, and infectious diseases. This document provides a comprehensive overview of its potential applications, underpinned by data from closely related analogs, and furnishes detailed protocols for its synthesis and biological evaluation.

The core structure, an ethyl acetate-substituted 2-acetamido-1,3-thiazole, presents several key features for drug design. The thiazole ring acts as a rigid linker, while the phenylacetamido group provides a key interaction point, and the ethyl acetate moiety offers a handle for further chemical modification or can contribute to the molecule's pharmacokinetic profile.

Core Compound Characteristics

CharacteristicValueReference
CAS Number 331435-04-2[3]
Molecular Formula C15H16N2O3S[3]
Molecular Weight 304.36 g/mol [3]

Application Notes: Exploring Therapeutic Frontiers

The true potential of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate in drug discovery can be inferred from the well-documented activities of its structural analogs. The following sections detail these potential applications, providing a scientific rationale for each.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-acetamido-thiazole scaffold is a recurring motif in the design of novel anticancer agents. Derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for tumor growth and survival.

Rationale for Application: The phenylacetamido group in the title compound can facilitate hydrophobic and aromatic interactions within the binding pockets of various kinases, which are often dysregulated in cancer. One such kinase of high interest is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The structural similarity of our title compound to known thiazole-based VEGFR-2 inhibitors suggests it may exhibit similar activity.[7]

dot

anticancer_pathway cluster_cell Tumor Cell VEGFR2 VEGFR-2 Proliferation Proliferation & Angiogenesis VEGFR2->Proliferation Signal Transduction VEGF VEGF VEGF->VEGFR2 Binds & Activates Compound Ethyl 2-[2-(2-phenylacetamido) -1,3-thiazol-4-yl]acetate Compound->VEGFR2 Inhibits

Caption: Proposed mechanism of anticancer action via VEGFR-2 inhibition.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The thiazole nucleus is present in several compounds with demonstrated anti-inflammatory properties.[8] These compounds often exert their effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9]

Rationale for Application: The phenylacetamido moiety of the title compound is structurally analogous to the core of many non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a potential to inhibit enzymes like cyclooxygenases (COX) or to interfere with inflammatory signaling cascades. By reducing the levels of key inflammatory mediators, this compound could offer a novel therapeutic approach for a range of inflammatory conditions.

dot

anti_inflammatory_pathway cluster_immune_cell Immune Cell (e.g., Macrophage) InflammatoryStimulus Inflammatory Stimulus SignalingCascade Signaling Cascade InflammatoryStimulus->SignalingCascade CytokineProduction TNF-α & IL-6 Production SignalingCascade->CytokineProduction Inflammation Inflammation CytokineProduction->Inflammation Compound Ethyl 2-[2-(2-phenylacetamido) -1,3-thiazol-4-yl]acetate Compound->SignalingCascade Inhibits

Caption: Postulated anti-inflammatory mechanism via cytokine inhibition.

Antimicrobial Activity: Combating Infectious Agents

The rise of antibiotic resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents. Thiazole derivatives have a long history of use as antimicrobial agents, effective against a broad spectrum of bacteria and fungi.[10]

Rationale for Application: The core "2-acylamino-thiazole" structure is a known pharmacophore for antimicrobial activity. The mechanism of action for such compounds can vary, from inhibiting essential enzymes in bacterial cell wall synthesis to disrupting microbial membranes. The specific phenylacetamido side chain of the title compound could confer activity against particular microbial strains, making it a valuable starting point for the development of new antibiotics or antifungals.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate and its derivatives.

Protocol 1: Synthesis of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

This synthesis is a two-step process involving the Hantzsch thiazole synthesis followed by an amidation reaction.

dot

synthesis_workflow Start Ethyl 4-chloroacetoacetate + Thiourea Intermediate Ethyl 2-(2-aminothiazol-4-yl)acetate Start->Intermediate Hantzsch Thiazole Synthesis Product Ethyl 2-[2-(2-phenylacetamido) -1,3-thiazol-4-yl]acetate Intermediate->Product Amidation Reagent Phenylacetyl chloride + Base (e.g., Triethylamine) Reagent->Product

Caption: Synthetic workflow for the title compound.

Step 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (10 mmol) in ethanol (50 mL).

  • Addition of Ketoester: To the stirring solution, add ethyl 4-chloroacetoacetate (10 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate of the product should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 2-(2-aminothiazol-4-yl)acetate.

Step 2: Synthesis of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 2-(2-aminothiazol-4-yl)acetate (10 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (12 mmol), to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add phenylacetyl chloride (11 mmol) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of the compound against a panel of cancer cell lines.[11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and dilute it to various concentrations in the cell culture medium. Add the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Activity (TNF-α and IL-6 ELISA)

This protocol measures the effect of the compound on the production of pro-inflammatory cytokines by immune cells.[9][12]

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 24-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[13][14]

  • Data Analysis: Quantify the concentration of TNF-α and IL-6 in each sample and determine the inhibitory effect of the compound.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.[15]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate represents a promising scaffold for the development of novel therapeutic agents. The structural features of this molecule, combined with the well-established biological activities of its close analogs, provide a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The protocols outlined in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this compound and its future derivatives. Further derivatization of the phenyl ring and the ethyl acetate moiety could lead to the discovery of new chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately contributing to the advancement of modern drug discovery.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 645-678.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and biological evaluation of some new thiazole derivatives as potential anticancer agents. Journal of the Chinese Chemical Society, 61(1), 59-66.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2016). Synthesis, characterization and biological evaluation of some new thiazole derivatives as potential antimicrobial and anticancer agents. Journal of the Chinese Chemical Society, 63(1), 80-89.
  • Kopustinskiene, D. M., & Bernatoniene, J. (2021). Molecular mechanisms of angiogenesis in cancer. Cancers, 13(4), 852.
  • Kumar, A., & Singh, R. (2015). A review on synthesis and biological importance of thiazole derivatives. Mini reviews in medicinal chemistry, 15(14), 1184-1201.
  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2018). Thiazole: a privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 144, 537-567.
  • Mishra, R., & Jha, K. K. (2019). A review on synthesis and antimicrobial potential of thiazole derivatives. Mini reviews in medicinal chemistry, 19(19), 1599-1616.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135483329, Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate. Retrieved from [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and biological evaluation of some novel thiazole derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(7), 3327-3337.
  • Said, S. B., & El-Sayed, W. A. (2016).
  • Słuczanowska-Głabowska, S., & Maciejewski, R. (2017). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects.
  • Tomma, J. H., & Al-Dujaili, A. H. (2014). Synthesis, characterization and antibacterial activity of some new thiazole derivatives. Journal of Applicable Chemistry, 3(2), 659-667.
  • Wube, A. A. (2019). Thiazole-a privileged scaffold in drug discovery. Current medicinal chemistry, 26(32), 5917-5942.
  • Zhang, X., & Song, B. A. (2017). Thiazole-containing derivatives as potential antibacterial agents. European Journal of Medicinal Chemistry, 139, 575-591.
  • Zhou, C. H., & Wang, Y. (2013). Recent researches in thiazole compounds as anticancer agents. European journal of medicinal chemistry, 69, 674-701.
  • World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Retrieved from [Link]

  • Semantic Scholar. (2024). Molbank. Retrieved from [Link]

  • MDPI. (2022). Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • PMC. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Retrieved from [Link]

  • PMC. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Retrieved from [Link]

Sources

Method

Advanced NMR Spectroscopy Protocol for the Structural Elucidation of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the drug discovery and development process, serving as a robust tool for hit-to-lead optimization and the precise structural elucida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the drug discovery and development process, serving as a robust tool for hit-to-lead optimization and the precise structural elucidation of small molecules[1]. For highly functionalized heterocycles like Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate , a simple one-dimensional hydrogen spectrum can quickly verify basic structural features[2], but definitive assignment requires a self-validating system of 1D and 2D NMR techniques. This application note provides a comprehensive, causally-driven protocol for the complete spectral assignment of this thiazole derivative.

Molecular Architecture & Causality of NMR Features

Understanding the causality behind the spectral manifestations of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate is critical for accurate data interpretation. The molecule consists of a 1,3-thiazole core, an ethyl ester appendage, and a phenylacetamide moiety.

  • Solvent Selection and the Amide Proton: Thiazole-2-amides often exhibit limited solubility in non-polar solvents and undergo rapid proton exchange. DMSO-d6 is explicitly chosen as the solvent because it acts as a strong hydrogen-bond acceptor, locking the amide proton (-NH) in a single conformational state. This prevents signal broadening and allows the -NH to appear as a sharp, highly deshielded broad singlet (typically >12.0 ppm)[3].

  • Isolated Spin Systems: The molecule contains two distinct methylene (-CH₂-) groups: the acetate linker at C4 and the phenylacetamide linker. Because neither is adjacent to other aliphatic protons, they appear as sharp singlets in the ¹H spectrum. Differentiating them relies entirely on 2D HMBC (Heteronuclear Multiple Bond Correlation). The acetate -CH₂- will show long-range coupling to the ester carbonyl and the thiazole C4/C5, whereas the phenylacetamide -CH₂- will correlate to the amide carbonyl and the phenyl ipso-carbon.

  • The Thiazole H5 Anchor: The C5 position of the thiazole ring bears a single proton. Due to the lack of vicinal protons on the heteroaromatic ring, it manifests as a distinct singlet in the aromatic region (~6.9–7.1 ppm), serving as an internal diagnostic anchor for the heterocycle[4].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the highly purified synthesized compound.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the fill height is exactly 4.0 to 4.5 cm to optimize magnetic field shimming and minimize vortexing artifacts.

Phase 2: NMR Acquisition Parameters

Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Lock and Shim: Lock the spectrometer to the deuterium signal of DMSO-d6. Shim the magnet (Z1-Z5 gradients) until the DMSO-d6 residual peak is sharp (FWHM < 1.0 Hz).

  • ¹H 1D Acquisition: Run a standard single-pulse experiment (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and the acquisition time (AQ) to 3.0 seconds. Collect 16–32 scans.

  • ¹³C 1D Acquisition: Run a proton-decoupled ¹³C experiment (e.g., zgpg30). Set D1 to 2.0 seconds. Collect 512–1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C=O), which relax slowly.

  • 2D HMBC Acquisition: Set the long-range coupling constant ( JCH​ ) to 8 Hz. Acquire with 256 increments in the indirect dimension. This is the critical step to differentiate the two isolated -CH₂- singlets by observing their 2-bond and 3-bond correlations.

Phase 3: Spectral Processing
  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C).

  • Fourier transform the FIDs, followed by zero and first-order phase correction.

  • Calibrate the chemical shift scale using the TMS peak at 0.00 ppm or the residual DMSO-d6 peak (¹H: 2.50 ppm, ¹³C: 39.52 ppm).

Structural Elucidation Workflow

NMR_Elucidation_Workflow cluster_elucidation Structural Elucidation Logic Prep Sample Preparation (50 mM in DMSO-d6) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Spectral Processing & Phase Correction Acq2D->Process SpinSys Identify Isolated Spin Systems (Ethyl, Phenyl, Singlets) Process->SpinSys Connect Establish Connectivity (HMBC: C=O to CH2) SpinSys->Connect Verify Verify Thiazole Core (H5 to C4/C2 correlations) Connect->Verify

Figure 1: Step-by-step NMR acquisition and logical structural elucidation workflow.

Data Presentation: Quantitative Spectral Assignments

The following tables summarize the self-validating assignments derived from the 1D and 2D NMR workflow. The integration and multiplicity perfectly map to the predicted molecular architecture.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Causality
Ethyl -CH₃1.18Triplet (t)3H7.1Coupled to adjacent -CH₂-
Ethyl -CH₂-O4.08Quartet (q)2H7.1Deshielded by ester oxygen
Acetate -CH₂-3.65Singlet (s)2H-Isolated spin system at C4
Phenyl -CH₂-3.75Singlet (s)2H-Isolated spin system, benzylic
Thiazole H56.95Singlet (s)1H-Aromatic proton, no vicinal H
Phenyl H (m, p)7.22 - 7.28Multiplet (m)3H-Aromatic ring protons
Phenyl H (o)7.32 - 7.35Multiplet (m)2H-Aromatic ring protons
Amide -NH12.25Broad Singlet1H-Highly deshielded via H-bonding

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeAssignment / Causality
Ethyl -CH₃14.2CH₃Aliphatic methyl
Thiazole -CH₂-36.8CH₂Aliphatic methylene
Phenyl -CH₂-42.1CH₂Benzylic methylene
Ethyl -CH₂-O60.5CH₂Oxygen-bound methylene
Thiazole C5110.5CHAromatic methine
Phenyl C (para)126.8CHAromatic methine
Phenyl C (meta)128.4CHAromatic methine
Phenyl C (ortho)129.2CHAromatic methine
Phenyl C (ipso)135.5CQuaternary aromatic
Thiazole C4146.2CQuaternary heteroaromatic
Thiazole C2157.8CQuaternary heteroaromatic (N-C-S)
Amide C=O169.5CCarbonyl (amide)
Ester C=O170.2CCarbonyl (ester)

References

  • Title: NMR spectrometry analysis for drug discovery and development Source: News-Medical.Net URL: [Link]

  • Title: Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Sources

Application

Catalytic Strategies for the Functionalization of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

An Application Guide for Researchers Abstract Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate is a structurally complex molecule featuring a thiazole core, an amide linkage, and a reactive ethyl ester moiety. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate is a structurally complex molecule featuring a thiazole core, an amide linkage, and a reactive ethyl ester moiety. This architecture makes it a valuable intermediate in the synthesis of advanced pharmaceutical compounds, particularly those related to β-lactam analogues and other bioactive heterocycles. The selective transformation of the ester group without compromising the integrity of the amide or the thiazole ring is of paramount importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary catalytic conditions for reacting this substrate, focusing on hydrolysis, transesterification, and amidation of the ester functional group. We delve into the rationale behind catalyst selection, provide detailed, field-tested protocols, and present comparative data to guide your experimental design.

Introduction: Understanding the Substrate

The target molecule, Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate, possesses three key regions of interest for chemical modification:

  • The Ethyl Ester: The most accessible functional group for catalytic transformation under mild conditions. Its conversion to a carboxylic acid, a different ester, or an amide can significantly alter the molecule's physicochemical properties, such as solubility, or prepare it for subsequent coupling reactions.

  • The Amide Bond: A stable linkage that is critical to the core structure. Harsh acidic or basic conditions that might hydrolyze this bond should be avoided to maintain molecular integrity.

  • The Thiazole Ring: An aromatic heterocycle that is generally stable but can participate in various reactions. The catalytic methods discussed herein are chosen for their high selectivity towards the ester, leaving the thiazole ring intact.

This guide is structured to address the most common and synthetically useful transformations of the ester group, providing a logical framework for experimental design from initial screening to optimized protocols.

Catalytic Hydrolysis: Synthesis of the Carboxylic Acid

The conversion of the ethyl ester to its corresponding carboxylic acid is a foundational step in many synthetic pathways, enabling further derivatization, such as amide bond formation with various amines. The choice of catalyst is critical to ensure high yield and prevent unwanted side reactions.

Rationale for Catalyst Selection

While traditional saponification with stoichiometric base (e.g., NaOH) is effective, it can be harsh and lead to difficulties in product isolation. Catalytic methods, particularly those using solid-supported acid catalysts, offer a greener and more efficient alternative with simplified workup procedures.[1]

  • Homogeneous Acid Catalysis (H₂SO₄): Effective but can lead to challenges in separation and potential degradation of sensitive substrates.

  • Heterogeneous Acid Catalysis (Amberlyst-15): A strong acidic cation exchange resin that offers significant advantages.[1] It is easily recoverable by filtration, reusable, and generally non-corrosive, making it ideal for both small-scale screening and large-scale synthesis.[1] The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Comparative Data for Hydrolysis Conditions
CatalystSolvent SystemTemperature (°C)Typical Reaction TimeYield (%)Key Considerations
H₂SO₄ (catalytic) Dioxane/Water80-1004-12 h85-95Difficult catalyst removal; potential for side reactions.
Amberlyst-15 Acetone/Water60-708-24 h90-98Simple filtration workup; catalyst is reusable.[1]
Lipase (e.g., from Candida antarctica) Phosphate Buffer/Toluene30-4012-48 h>95Extremely mild and selective; ideal for sensitive substrates.
Experimental Protocol: Hydrolysis using Amberlyst-15

This protocol details a robust and easily scalable method for the selective hydrolysis of the ester.

  • Materials:

    • Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (1.0 equiv.)

    • Amberlyst-15 resin (20% w/w of the substrate)

    • Acetone (10 mL per gram of substrate)

    • Deionized Water (1 mL per gram of substrate)

    • Sodium bicarbonate (5% aqueous solution)

    • Ethyl acetate

    • Hydrochloric acid (1 M)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate and acetone. Stir until fully dissolved.

    • Add the Amberlyst-15 resin and deionized water to the solution.

    • Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion (typically 8-24 hours), cool the mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by vacuum filtration, washing the resin with a small amount of fresh acetone. The catalyst can be washed, dried, and stored for reuse.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dilute the remaining aqueous residue with ethyl acetate. Wash the organic layer with a 5% sodium bicarbonate solution.

    • Isolate the aqueous layer and acidify to pH 2-3 with 1 M HCl. The carboxylic acid product should precipitate.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Workflow for Selecting a Hydrolysis Method

start Start: Need to Hydrolyze Ester q1 Is the substrate sensitive to high temperatures or strong acids? start->q1 mild Use Enzymatic Hydrolysis (Lipase) q1->mild Yes robust Substrate is robust q1->robust No q2 Is ease of purification and catalyst reuse a priority? robust->q2 hetero Use Heterogeneous Catalyst (Amberlyst-15) q2->hetero Yes homo Use Homogeneous Catalyst (H₂SO₄) q2->homo No

Caption: Decision tree for hydrolysis catalyst selection.

Catalytic Transesterification: Modifying the Ester Moiety

Transesterification allows for the exchange of the ethyl group of the ester with a different alcohol, providing a direct route to modify the molecule's properties without proceeding through the carboxylic acid intermediate.

Rationale for Catalyst Selection
  • Acid Catalysis (H₂SO₄, TsOH): These are effective for simple alcohols. The reaction is an equilibrium process, and often requires using the new alcohol as the solvent to drive the reaction to completion.[2]

  • Enzymatic Catalysis (Acyltransferase): For complex or sterically hindered alcohols, enzymes offer unparalleled selectivity and operate under very mild conditions. An immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) has shown high efficacy in transesterification reactions, even in aqueous environments.[3] This approach minimizes side reactions and simplifies purification.

Experimental Protocol: Enzymatic Transesterification with Immobilized MsAcT

This protocol is adapted from green chemistry principles for synthesizing esters.[3]

  • Materials:

    • Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (1.0 equiv.)

    • Desired alcohol (e.g., benzyl alcohol, isopropanol) (5-10 equiv.)

    • Immobilized Acyltransferase (e.g., MsAcT)

    • Vinyl acetate (as an acyl donor to improve reaction kinetics, 2.0 equiv.)[3]

    • tert-Butyl methyl ether (MTBE) or another suitable organic solvent.

  • Procedure:

    • In a temperature-controlled vial, dissolve the starting ester and the desired alcohol in the chosen solvent.

    • Add the immobilized enzyme and vinyl acetate.

    • Incubate the reaction at a controlled temperature (typically 40°C) with gentle agitation.

    • Monitor the reaction for the formation of the new ester and the disappearance of the starting material by HPLC or Gas Chromatography (GC).

    • Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme. The enzyme can be washed and reused.

    • Purify the product from the filtrate using column chromatography on silica gel.

Mechanism of Acid-Catalyzed Transesterification

sub Ester (R-COOEt) prot_ester Protonated Ester sub->prot_ester + H+ cat H+ prot_ester->sub - H+ tetra_int Tetrahedral Intermediate prot_ester->tetra_int + R'-OH alcohol New Alcohol (R'-OH) tetra_int->prot_ester - R'-OH elim Elimination of EtOH tetra_int->elim new_ester New Ester (R-COOR') elim->new_ester - H+

Caption: General mechanism for acid-catalyzed transesterification.

Catalytic Direct Amidation: From Ester to Amide

The direct conversion of an ester to an amide is a highly atom-economical and desirable transformation in medicinal chemistry. Modern catalysis has produced methods that avoid the traditional two-step process of hydrolysis followed by amide coupling, thereby reducing waste and reaction time.

Rationale for Catalyst Selection

Direct amidation of unactivated esters is challenging. However, specialized Lewis acid catalysts have been developed that are highly effective.

  • Boron-Based Catalysts: Tris(2,2,2-trifluoroethoxy)borane, B(OCH₂CF₃)₃, is a powerful Lewis acid catalyst for direct amidation.[4][5] It activates the ester carbonyl towards nucleophilic attack by an amine. The reaction often requires elevated temperatures but provides excellent yields for a wide range of substrates.[4][5] Boric acid can also be used as a simple and inexpensive catalyst for this transformation.[4]

  • Zirconium Catalysts: Zirconocene dichloride (Cp₂ZrCl₂) is another effective catalyst for direct amidation reactions.

Comparative Data for Direct Amidation Catalysts
CatalystAmineSolventTemperature (°C)Typical Reaction TimeReference
B(OCH₂CF₃)₃ Primary & SecondaryToluene or t-BuOAc80-11012-24 h[4][5]
Boric Acid Primary (e.g., Benzylamine)Toluene (with water removal)110 (reflux)18-24 h[4]
Cp₂ZrCl₂ Primary & SecondaryToluene100-11016-36 h[4]
Experimental Protocol: Direct Amidation using B(OCH₂CF₃)₃

This protocol provides a state-of-the-art method for converting the ester directly to a new amide.

  • Materials:

    • Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (1.0 equiv.)

    • Desired amine (e.g., morpholine, benzylamine) (1.2-1.5 equiv.)

    • B(OCH₂CF₃)₃ (5-10 mol%)

    • Anhydrous toluene or tert-butyl acetate

    • Molecular sieves (4 Å, activated)

  • Procedure:

    • Caution: This reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) as the catalyst can be sensitive to moisture.

    • To a flame-dried Schlenk flask, add the starting ester, activated molecular sieves, and anhydrous solvent.

    • Add the amine, followed by the B(OCH₂CF₃)₃ catalyst solution.

    • Seal the flask and heat the reaction mixture to the desired temperature (80-110°C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Safety Precautions

  • General Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

  • Solvents: Many organic solvents used (e.g., toluene, acetone, ethyl acetate) are flammable. Work in a well-ventilated fume hood and avoid ignition sources.

  • Reagents: Strong acids (H₂SO₄) and catalysts like B(OCH₂CF₃)₃ should be handled with care. Review the Safety Data Sheet (SDS) for each reagent before use.

  • Pressurized Systems: When heating reactions in sealed vessels, use appropriate pressure-rated equipment and a blast shield.

Conclusion

The selective catalytic functionalization of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate is readily achievable with the appropriate choice of catalyst and reaction conditions. For hydrolysis, solid acid catalysts like Amberlyst-15 provide a green and efficient route to the carboxylic acid. Enzymatic methods offer unparalleled mildness and selectivity for both hydrolysis and transesterification, making them ideal for complex and sensitive substrates. Finally, modern catalytic systems, particularly those based on boron Lewis acids, enable the highly efficient direct conversion of the ester to a wide variety of amides. By understanding the principles behind each catalytic system, researchers can effectively and selectively modify this valuable synthetic intermediate to advance their drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Catalytic Amidation Methods.
  • The Sheppard Group. (n.d.). B(OCH₂CF₃)₃.
  • RSC Publishing. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis.
  • ResearchGate. (n.d.). Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts.
  • SciSpace. (2009). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study.

Sources

Method

In Vivo Evaluation of Thiazole-4-yl Acetate Derivatives: A Comprehensive Guide to Preclinical Testing Protocols

Introduction: The Therapeutic Promise of Thiazole-4-yl Acetate Derivatives The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Thiazole-4-yl Acetate Derivatives

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives, particularly thiazole-4-yl acetates, have garnered significant attention for their broad spectrum of pharmacological activities. These compounds have shown potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents in a multitude of preclinical studies.[2][3][4][5][6] The versatility of the thiazole ring, which allows for diverse substitutions, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a fertile ground for the discovery of novel therapeutics.[7] This guide provides a detailed overview of the essential in vivo testing protocols for evaluating the therapeutic potential and safety profile of novel thiazole-4-yl acetate derivatives.

The rationale for focusing on in vivo models lies in their ability to recapitulate the complex physiological and pathological processes of human diseases, offering a more holistic understanding of a compound's efficacy and potential liabilities than in vitro assays alone. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this promising class of compounds.

Part 1: Foundational In Vivo Assessments: Toxicity and Pharmacokinetics

Prior to efficacy testing, a thorough understanding of a compound's safety and pharmacokinetic profile is paramount. These initial studies guide dose selection for subsequent experiments and identify potential safety concerns early in the development pipeline.

Acute Oral Toxicity Assessment (OECD 423)

The acute oral toxicity study provides critical information on the potential hazards of a substance after a single oral dose. The "Class Acute Toxicity Method" (OECD Guideline 423) is a stepwise procedure that minimizes the number of animals required.

Protocol: Acute Oral Toxicity in Rodents (Rat/Mouse)

  • Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice) of a single sex (typically females, as they are often more sensitive).

  • Housing and Acclimatization: House animals in standard conditions (22 ± 3 °C, 50-60% humidity, 12-hour light/dark cycle) with free access to food and water for at least 5 days before the experiment.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose (e.g., 300 mg/kg or 2000 mg/kg) as per OECD 423 guidelines.[8]

  • Administration: Administer the thiazole-4-yl acetate derivative orally via gavage to a group of three animals.

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Note any clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Body Weight: Record the body weight of each animal shortly before test substance administration and at least weekly thereafter.

  • Endpoint: The primary endpoint is mortality. The study also provides information on the dose at which toxicity is observed.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, heart, lungs, spleen) for histopathological examination to identify any treatment-related changes.[8][9]

Data Presentation: Acute Toxicity Profile

ParameterObservation
LD50 (if determined) e.g., > 2000 mg/kg
Clinical Signs e.g., Lethargy, piloerection at doses > 1000 mg/kg
Body Weight Changes e.g., No significant change at 300 mg/kg
Gross Necropsy Findings e.g., No visible abnormalities
Histopathology e.g., Mild to moderate centrilobular necrosis in the liver at 2000 mg/kg
Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is critical for designing effective dosing regimens in efficacy studies.

Protocol: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate serial blood sampling.

  • Dosing: Administer the thiazole-4-yl acetate derivative via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation: Key Pharmacokinetic Parameters

ParameterOral AdministrationIntravenous Administration
Dose (mg/kg) 102
Cmax (ng/mL) 500 ± 501200 ± 100
Tmax (h) 1.5 ± 0.50.25 ± 0.1
AUC (0-t) (ng*h/mL) 2500 ± 2001800 ± 150
t1/2 (h) 4.2 ± 0.83.5 ± 0.6
Bioavailability (%) 69.4N/A

Part 2: In Vivo Efficacy Models

The choice of in vivo efficacy models should be driven by the intended therapeutic application of the thiazole-4-yl acetate derivative. Below are detailed protocols for common therapeutic areas where these compounds have shown promise.

Anti-inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Protocol:

  • Animals: Use male Wistar rats (150-200g).

  • Groups: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

  • Treatment: Administer the vehicle, positive control, or thiazole-4-yl acetate derivative orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Workflow: Carrageenan-Induced Paw Edema Model

G cluster_pre_treatment Pre-treatment Phase cluster_induction Induction & Measurement cluster_analysis Data Analysis Animal_Acclimatization Animal_Acclimatization Group_Allocation Group_Allocation Animal_Acclimatization->Group_Allocation Dosing Dosing Group_Allocation->Dosing Vehicle, Positive Control, Test Compound Carrageenan_Injection Carrageenan_Injection Dosing->Carrageenan_Injection 1 hour post-dose Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement 0, 1, 2, 3, 4 hours Calculate_Edema_Inhibition Calculate_Edema_Inhibition Paw_Volume_Measurement->Calculate_Edema_Inhibition Efficacy_Conclusion Efficacy_Conclusion Calculate_Edema_Inhibition->Efficacy_Conclusion Statistical Analysis

Caption: Workflow for assessing anti-inflammatory activity.

Anticancer Activity

Model: Ehrlich Ascites Carcinoma (EAC) in Mice

This is a rapidly growing transplantable tumor model used for screening potential anticancer agents.[10]

Protocol:

  • Animals: Use Swiss albino mice (20-25g).

  • Tumor Inoculation: Inject 2 x 10^6 EAC cells intraperitoneally into each mouse.

  • Groups: Divide the animals into groups (n=10) on day 1: Vehicle control, positive control (e.g., 5-Fluorouracil, 20 mg/kg), and test compound groups.

  • Treatment: Administer the vehicle, positive control, or thiazole-4-yl acetate derivative intraperitoneally for 9 consecutive days, starting 24 hours after tumor inoculation.

  • Monitoring: Monitor the animals daily for survival and record their body weight every other day.

  • Endpoint Analysis (Day 10):

    • Tumor Volume and Cell Count: Collect the ascitic fluid and measure its volume. Count the number of viable tumor cells using a hemocytometer and trypan blue staining.

    • Hematological Parameters: Collect blood to analyze red blood cell (RBC) and white blood cell (WBC) counts, and hemoglobin content.

    • Biochemical Analysis: Analyze ascitic fluid for relevant biomarkers.

    • Mean Survival Time (MST): Monitor a separate set of animals for survival to calculate the MST and percentage increase in lifespan.

Signaling Pathway: Potential Anticancer Mechanism

G Thiazole Derivative Thiazole Derivative Tyrosine Kinase Tyrosine Kinase Thiazole Derivative->Tyrosine Kinase Inhibition Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Tyrosine Kinase->Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Cell Proliferation Cell Proliferation Downstream Signaling\n(e.g., MAPK, PI3K/Akt)->Cell Proliferation Apoptosis Apoptosis Downstream Signaling\n(e.g., MAPK, PI3K/Akt)->Apoptosis G A Animal Preparation (Anesthesia, Shaving, Wounding) B Wound Inoculation (MRSA Suspension) A->B C Group Allocation B->C D Topical Treatment (Vehicle, Positive Control, Test Compound) C->D Daily for 3-7 days E Endpoint Analysis D->E F Bacterial Load (CFU/g) E->F G Wound Healing Assessment E->G

Caption: Workflow for antimicrobial efficacy testing.

Part 3: Data Interpretation and Reporting

Rigorous data analysis and transparent reporting are crucial for the credible evaluation of thiazole-4-yl acetate derivatives.

  • Statistical Analysis: Use appropriate statistical tests to compare treatment groups with control groups (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A p-value of <0.05 is typically considered statistically significant.

  • Dose-Response Relationship: Whenever possible, include multiple dose levels to establish a dose-response relationship for the observed effects.

  • Correlation of Findings: Correlate the in vivo efficacy data with the pharmacokinetic and toxicity findings to establish a therapeutic window.

Conclusion

The in vivo protocols outlined in this guide provide a robust framework for the preclinical evaluation of thiazole-4-yl acetate derivatives. A systematic approach, beginning with safety and pharmacokinetic assessments followed by well-designed efficacy studies in relevant disease models, is essential for advancing promising candidates toward clinical development. The inherent versatility of the thiazole scaffold suggests that continued exploration of its derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed. Available from: [Link]

  • Mohammad H, Cushman M, Seleem MN. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE. 2015;10(11):e0142321. Available from: [Link]

  • Mohammed FZ, Barakat LAA, Gad EM, Shetya NM. In vivo Biochemical Evaluation of Some Synthesize Thiazole Derivatives Containing Coumarin Moiety as Antioxidant and Antitumor Agents. Asian Journal of Research in Biochemistry. 2019;5(4):1-15. Available from: [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. ResearchGate. Available from: [Link]

  • Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. PubMed. Available from: [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

  • Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. PMC. Available from: [Link]

  • Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. PubMed. Available from: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]

  • The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Available from: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. Available from: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. Available from: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available from: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PMC. Available from: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available from: [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available from: [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC - NIH. Available from: [Link]

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. MDPI. Available from: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. Available from: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available from: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Available from: [Link]

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the two-step synthesis of Ethyl 2-[2-(2-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the two-step synthesis of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate.

The synthesis relies on a classical Hantzsch Thiazole cyclization followed by a nucleophilic acyl substitution . Below, we dissect the mechanistic causality behind common failures, provide self-validating troubleshooting steps, and outline optimized protocols to maximize your yield and purity.

Mechanistic Pathway & Workflow

Understanding the reaction mechanism is the first step in troubleshooting. The Hantzsch synthesis is not a single concerted step; it involves an S-alkylation, an intramolecular cyclization, and a critical dehydration step[1]. The subsequent acylation requires overcoming the inherent electronic deactivation of the aminothiazole ring[2].

G A Ethyl 4-chloroacetoacetate + Thiourea B S-Alkylation Intermediate A->B SN2 Nucleophilic Attack C Hydroxythiazoline Intermediate B->C Intramolecular Cyclization D Ethyl 2-(2-amino-1,3- thiazol-4-yl)acetate C->D Dehydration (-H2O) Requires Heat/Reflux F Target: Ethyl 2-[2-(2-phenylacetamido)- 1,3-thiazol-4-yl]acetate D->F Acylation (Step 2) E Phenylacetyl Chloride + DMAP / Base E->F Catalytic Nucleophilic Acyl Substitution

Workflow and mechanistic pathway for the two-step synthesis of the target thiazole derivative.

Troubleshooting FAQs

Q1: My Hantzsch cyclization is stalling, and LC-MS shows a mass +18 Da higher than the expected aminothiazole. How do I push it to completion? A: You are stalling at the hydroxythiazoline intermediate (Node C in the diagram). The Hantzsch synthesis proceeds via nucleophilic attack of the thiourea sulfur onto the α -haloketone, followed by ring closure[1]. The final step—dehydration to form the aromatic thiazole—is thermodynamically favorable but kinetically slow at room temperature.

  • Solution: Do not run this reaction at room temperature. Reflux the reaction in absolute ethanol (78 °C) for at least 2–4 hours to provide the necessary thermal energy to drive the loss of water and achieve full aromatization[3].

Q2: I am observing significant hydrolysis of the ethyl ester during the thiazole formation (Step 1). How can this be prevented? A: The condensation of ethyl 4-chloroacetoacetate with thiourea generates one equivalent of hydrochloric acid (HCl). Under reflux conditions, this highly acidic environment, combined with the water released from the dehydration step, rapidly hydrolyzes the ethyl ester to a carboxylic acid[3].

  • Solution: Maintain strictly anhydrous starting conditions by using absolute ethanol (avoid 95% EtOH). To protect the ester, add a mild acid scavenger—such as 1.1 equivalents of sodium bicarbonate ( NaHCO3​ ) or pyridine—to the reaction mixture to neutralize the HCl in situ.

Q3: The acylation of the intermediate with phenylacetyl chloride (Step 2) is giving poor conversion (<30%). Why is the 2-aminothiazole so unreactive? A: The exocyclic amine of a 2-aminothiazole is a notoriously weak nucleophile. The lone pair of electrons on the NH2​ group is heavily delocalized via resonance into the electron-deficient thiazole ring (specifically toward the endocyclic imine nitrogen).

  • Solution: Standard Schotten-Baumann conditions are insufficient. You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2]. DMAP reacts rapidly with phenylacetyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This activated species is electrophilic enough to overcome the poor nucleophilicity of the aminothiazole, driving the reaction forward.

Q4: I added DMAP and heated the acylation reaction, but now I am seeing significant di-acylation (over-reaction). How do I control this? A: Over-acylation occurs when the mono-acylated product (an amide) is deprotonated by the base, making it competitive with the starting aminothiazole. Heating exacerbates this side reaction.

  • Solution: Strictly control stoichiometry and temperature. Use exactly 1.05 equivalents of phenylacetyl chloride. Add the acyl chloride dropwise at 0 °C to prevent local concentration spikes, then allow the mixture to slowly warm to room temperature. Do not heat the acylation step.

Quantitative Data Summary

The table below summarizes the expected improvements when transitioning from standard textbook conditions to the optimized, causality-driven protocols described in this guide.

ParameterStandard ConditionsOptimized ConditionsCausality for Improvement
Step 1: Solvent & Temp Ethanol, Room TempAbsolute EtOH, Reflux (78 °C)Thermal energy overcomes the activation barrier for the dehydration of the hydroxythiazoline intermediate[1].
Step 1: Additive None1.1 eq NaHCO3​ Neutralizes HCl byproduct, preventing acid-catalyzed hydrolysis of the ethyl ester[3].
Step 1: Typical Yield 45% – 55%> 85% Complete aromatization and preservation of the ester functional group.
Step 2: Catalyst Pyridine onlyPyridine + 0.1 eq DMAPDMAP forms a highly reactive N-acylpyridinium species, bypassing the weak nucleophilicity of the amine[2].
Step 2: Temp Control Room Temp addition0 °C addition, warm to RTSuppresses the deprotonation of the product amide, preventing di-acylation side reactions.
Step 2: Typical Yield 30% – 40%> 80% Kinetic control favors the mono-acylated target molecule.

Standard Operating Procedures (Optimized)

Protocol A: Hantzsch Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

Self-Validation Check: The reaction mixture should transition from a suspension to a clear solution, followed by the precipitation of the product upon neutralization.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with thiourea (1.0 eq, 10 mmol) and absolute ethanol (20 mL).

  • Addition: Add NaHCO3​ (1.1 eq, 11 mmol) to the suspension. Slowly add ethyl 4-chloroacetoacetate (1.05 eq, 10.5 mmol) dropwise at room temperature.

  • Cyclization & Dehydration: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 hours. Monitor the disappearance of the intermediate via TLC (EtOAc:Hexane 1:1).

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Resuspend the residue in 20 mL of cold water.

  • Neutralization: Slowly add saturated aqueous Na2​CO3​ until the pH reaches 8.0. The free base of the aminothiazole will precipitate.

  • Isolation: Filter the solid, wash with ice-cold water (2 x 10 mL), and dry under high vacuum overnight.

Protocol B: DMAP-Catalyzed Acylation

Self-Validation Check: TLC should show a highly UV-active spot running higher (less polar) than the starting aminothiazole. A double-spot indicates di-acylation.

  • Preparation: Dissolve Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 15 mL) under an inert atmosphere.

  • Catalyst Addition: Add anhydrous pyridine (1.5 eq, 7.5 mmol) and DMAP (0.1 eq, 0.5 mmol).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dilute phenylacetyl chloride (1.05 eq, 5.25 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction flask.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (15 mL). Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography if trace di-acylated product is observed.

Sources

Optimization

Overcoming steric hindrance in 2-phenylacetamido thiazole reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize or construct the 2-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize or construct the 2-phenylacetamido thiazole pharmacophore.

The core issue with this scaffold is a dual threat: electronic deactivation and severe steric hindrance . The thiazole ring delocalizes the lone pair of the C2-amine, rendering it a poor nucleophile. Once the bulky 2-phenylacetamido group is installed, its spatial volume physically blocks adjacent reactive sites (C4/C5) and chelates transition-metal catalysts, shutting down downstream cross-coupling reactions.

This guide provides field-proven, causality-driven solutions to bypass these steric and electronic bottlenecks.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to isolate the root cause of your reaction failure.

G Start Reaction Failure: 2-Phenylacetamido Thiazole Check1 Identify the Reaction Phase Start->Check1 Amidation Phase 1: Core Synthesis (Amide Bond Formation) Check1->Amidation Coupling Phase 2: Ring Functionalization (Cross-Coupling at C4/C5) Check1->Coupling Diag1 Poor Nucleophilicity & Steric Clash Amidation->Diag1 Diag2 Catalyst Poisoning & Base Sensitivity Coupling->Diag2 Sol_Amid Solution: Acyl Fluorides or LiHMDS Transamidation Diag1->Sol_Amid Sol_Coup Solution: Pd-PEPPSI / BrettPhos + Weak Base (Cs2CO3) Diag2->Sol_Coup

Diagnostic workflow for troubleshooting steric hindrance in 2-phenylacetamido thiazole synthesis.

Module 1: Core Construction (Amidation Challenges)

Q: Why does standard HATU/DIPEA coupling fail to yield the 2-phenylacetamido thiazole core, especially when using α -substituted phenylacetic acids? A: This is a classic thermodynamic failure. The 2-aminothiazole is highly electron-deficient due to the electron-withdrawing nature of the heteroaromatic ring. When you combine this poor nucleophile with a sterically hindered carboxylic acid, the formation of the bulky tetrahedral intermediate becomes energetically unfavorable. Standard leaving groups (like the OBt ester from HATU) are too large, exacerbating the steric clash.

Solution: Shift to an acyl fluoride intermediate. Fluorine has a much smaller van der Waals radius than standard coupling adducts, minimizing steric hindrance between the coupling partners and allowing the reaction to proceed where standard methods fail 1. Alternatively, use a transition-metal-free transamidation protocol with LiHMDS to forcefully deprotonate the 2-aminothiazole, creating a highly reactive nucleophile 2.

Module 2: Ring Functionalization (Cross-Coupling Challenges)

Q: My palladium catalyst deactivates immediately during Buchwald-Hartwig amination at the C4/C5 position of the 2-phenylacetamido thiazole. How do I prevent this? A: Catalyst poisoning here is caused by the substrate itself. The thiazole nitrogen and the amide carbonyl oxygen act as a bidentate ligand, chelating the Pd(II) intermediate and pulling it out of the catalytic cycle. Furthermore, the bulky 2-phenylacetamido group physically blocks the oxidative addition complex.

Solution: You must use "bulky-yet-flexible" ligands. Better yields are obtained when the Pd(0) catalyst is complexed with highly hindered chelating phosphines (e.g., BrettPhos, XantPhos) or N-heterocyclic carbenes (NHCs) like Pd-PEPPSI complexes 3. These massive ligands create a steric shield around the palladium center, preventing the thiazole substrate from chelating while still allowing the primary catalytic cycle to turn over.

Q: I am observing cleavage of the 2-phenylacetamido group during the cross-coupling reaction. Why is my starting material degrading? A: This is a base-mediated side reaction. The most widely used bases for Buchwald-Hartwig couplings are strong bases like NaOtBu. At elevated temperatures, NaOtBu acts as a nucleophile, attacking the amide carbonyl and cleaving the phenylacetamido group to yield the unprotected 2-aminothiazole.

Solution: The use of weak, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄ allows for broader functional group tolerance and completely prevents the decomposition of base-sensitive amide groups 4.

Quantitative Data: Catalyst & Reagent Selection Matrix

Use the following table to select the mathematically optimal conditions based on your specific steric challenge.

Reaction ChallengeSubstrate ProfileOptimal Catalyst / LigandOptimal BaseExpected YieldCausality / Rationale
Amidation α -Substituted Acid + 2-AminothiazoleNone (Acyl Fluoride Route)DIPEA75–90%Acyl fluorides have a minimal atomic radius, eliminating transition-state steric clash.
Amidation Ester + 2-AminothiazoleNone (Transamidation)LiHMDS80–95%LiHMDS generates a highly reactive amide anion, overcoming the thiazole's poor nucleophilicity.
C-N Coupling C4-Halo-2-phenylacetamido thiazolePd-PEPPSI-IPentAnCs₂CO₃65–85%NHC ligands block substrate chelation; Cs₂CO₃ prevents amide bond cleavage.
C-N Coupling C5-Halo-2-phenylacetamido thiazolePd₂(dba)₃ / BrettPhosK₃PO₄70–90%BrettPhos accommodates massive steric bulk during the reductive elimination step.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to subsequent steps unless the internal validation checks are met.

Protocol A: Synthesis of Sterically Hindered 2-Phenylacetamido Thiazoles via Acyl Fluorides

Use this when standard HATU/EDC couplings yield <20%.

  • Activation: In an oven-dried flask under N₂, dissolve the sterically hindered phenylacetic acid derivative (1.0 equiv) in anhydrous DCM (0.2 M). Add pyridine (3.0 equiv).

  • Fluorination: Cool the mixture to 0 °C. Add Deoxo-Fluor (1.2 equiv) dropwise.

    • Causality: Cooling to 0 °C prevents the formation of ketene byproducts from the hindered acid, ensuring the acyl fluoride remains stable.

  • Self-Validation Check: Stir for 30 minutes, then pull an aliquot for LC-MS. Do not proceed until the [M+1] peak corresponding to the acyl fluoride is >95%. If unreacted acid remains, the subsequent addition will fail.

  • Coupling: Add 2-aminothiazole (1.1 equiv) in a single portion. Warm to 40 °C and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with 1M HCl to remove residual pyridine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination of Congested Thiazoles

Use this for C4/C5 amination of the intact 2-phenylacetamido thiazole core.

  • Preparation: In a glovebox, charge a Schlenk tube with the halo-2-phenylacetamido thiazole (1.0 equiv), the coupling amine (1.2 equiv), Pd-PEPPSI-IPentAn (2 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: Finely milling the Cs₂CO₃ increases the surface area for the heterogeneous deprotonation step, compensating for its weaker basicity compared to NaOtBu.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Seal the tube and heat to 90 °C.

  • Self-Validation Check: After 2 hours, stop the stirring and observe the solution. A clear, dark solution indicates an active catalytic cycle. If a heavy black precipitate (Palladium black) has formed, your catalyst has decomposed—likely due to oxygen infiltration or severe substrate chelation. Halt the experiment and re-evaluate your degassing technique.

  • Completion: Stir for 12–16 hours. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate and purify via reverse-phase chromatography (sterically hindered thiazoles often streak on normal-phase silica due to hydrogen bonding).

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature Source: Nature Communications (via PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

Welcome to the dedicated technical support guide for the synthesis and purification of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (Compound 3 ). This resource is designed for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and purification of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (Compound 3 ). This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges and reduce impurities in their reaction batches. We will delve into the causality behind experimental observations and provide validated protocols to enhance yield, purity, and reproducibility.

Synthesis Overview

The synthesis of the target compound is typically achieved via a two-step process. First, the core heterocyclic structure, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1 ), is formed through the Hantzsch thiazole synthesis.[1][2][3] This is followed by the acylation of the 2-amino group with phenylacetyl chloride or a related activated derivative of phenylacetic acid (2 ) to yield the final product (3 ). Understanding the nuances of each step is critical to controlling the impurity profile.

Synthesis_Pathway Fig. 1: General Synthesis Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Amide Coupling Thiourea Thiourea Intermediate_1 Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1) Thiourea->Intermediate_1 + Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate Target_Compound Ethyl 2-[2-(2-phenylacetamido)- 1,3-thiazol-4-yl]acetate (3) Intermediate_1->Target_Compound + Base (e.g., Pyridine) Phenylacetyl_Chloride Phenylacetyl Chloride (2)

Caption: Fig. 1: General Synthesis Pathway

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brownish tint, even after initial purification. What is the likely cause?

A1: A persistent color often indicates the presence of high molecular weight polymeric byproducts or degradation products. One potential cause is the air oxidation of the thiazole ring or the methylene bridge, a phenomenon observed in similar thiazole acetate compounds.[4] Another possibility is the formation of colored impurities during the Hantzsch synthesis if the reaction is overheated or run for an extended period.

Q2: Thin Layer Chromatography (TLC) of my crude product shows a spot at the baseline that does not move in standard solvent systems (e.g., Ethyl Acetate/Hexane). What is this?

A2: A baseline spot typically corresponds to highly polar compounds, such as salts or hydrolyzed starting materials. If your amide coupling step used a base like pyridine, this could be pyridinium hydrochloride. If the reaction was exposed to water, hydrolysis of the ester group on your target molecule or starting material could generate a carboxylic acid, which would also be highly polar.

Q3: The yield of my Hantzsch thiazole synthesis (Step 1) is significantly lower than expected. Why?

A3: Low yields in this step are often traced back to incomplete reaction or side reactions. The Hantzsch synthesis is generally high-yielding.[1][5] Key factors to verify are the quality of the starting materials (ethyl 4-chloroacetoacetate can degrade) and the reaction temperature. Insufficient heat can lead to an incomplete reaction, while excessive heat may promote the formation of undesired side products.

Q4: My NMR spectrum shows unreacted ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate in the final product. How can I improve the amide coupling reaction?

A4: This indicates an incomplete acylation reaction (Step 2). The nucleophilicity of the 2-amino group on the thiazole ring can be lower than that of a simple aniline. To drive the reaction to completion, ensure that at least one full equivalent of phenylacetyl chloride is used and that the base (e.g., pyridine, triethylamine) is dry and present in a slight excess to scavenge the HCl byproduct. Alternatively, using a coupling agent like EDC with phenylacetic acid can be a milder and more efficient method.[6]

Troubleshooting Guide: Impurity-Specific Issues

This section provides a deeper dive into specific problems, their root causes, and detailed protocols for resolution.

Problem 1: Presence of Unreacted Phenylacetic Acid or its Derivatives
  • Symptom: Broad singlet around 10-12 ppm in ¹H NMR (carboxylic acid proton) or a distinct smell of phenylacetic acid. On TLC, it may appear as a streaky spot.

  • Causality: This impurity arises from two main sources: either using phenylacetic acid directly with an inefficient coupling agent or, more commonly, from the hydrolysis of the acylating agent (phenylacetyl chloride) due to moisture in the solvent or reagents.

  • Troubleshooting Protocol: Aqueous Workup

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic phenylacetic acid, converting it to its water-soluble sodium salt, which partitions into the aqueous layer.[7]

    • Separate the organic layer and wash it with brine (saturated aqueous NaCl) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Verify the removal of the impurity by TLC or ¹H NMR before proceeding with further purification.

Problem 2: Diacylation of the Aminothiazole Intermediate
  • Symptom: A product peak in the mass spectrum that is higher than the expected molecular weight, corresponding to the addition of a second phenylacetyl group. The ¹H NMR may show complex aromatic signals and the absence of the N-H proton.

  • Causality: While the 2-amino group is the primary site of acylation, the ring nitrogen can also be acylated under harsh conditions (e.g., high temperature, excess acylating agent). This leads to the formation of a diacylated impurity.

  • Mitigation Strategy: Controlled Reaction Conditions

    • Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition of phenylacetyl chloride.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of phenylacetyl chloride, but avoid a large excess.

    • Purification: This impurity is typically less polar than the desired product. It can often be separated using silica gel column chromatography.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow start Impure Product Batch (Post-Synthesis) tlc_analysis Analyze by TLC & ¹H NMR start->tlc_analysis decision_start_mat Unreacted Starting Materials Present? tlc_analysis->decision_start_mat decision_polar High Polarity Impurity (Baseline Spot)? decision_start_mat->decision_polar No wash_protocol Perform Aqueous Base Wash (e.g., NaHCO₃ solution) decision_start_mat->wash_protocol Yes decision_unknown Other/Unknown Spots? decision_polar->decision_unknown No decision_polar->wash_protocol Yes (Salts/Acids) column_protocol Purify via Column Chromatography decision_unknown->column_protocol Yes recrystallize_protocol Purify via Recrystallization decision_unknown->recrystallize_protocol No (Minor Impurities) wash_protocol->tlc_analysis Re-analyze final_product Pure Product column_protocol->final_product recrystallize_protocol->final_product

Caption: Fig. 2: Troubleshooting Workflow

Data Summary and Recommended Protocols

Table 1: Common Impurities and Identification
Impurity NamePotential SourceAnalytical Signature
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1 )Incomplete acylation (Step 2)Distinctive ¹H NMR signals for the aminothiazole core; appears as a more polar spot on TLC than the product.
Phenylacetic AcidHydrolysis of phenylacetyl chlorideBroad ¹H NMR singlet at 10-12 ppm; streaks on TLC.
N,N-Di-(phenylacetyl) aminothiazole derivativeOver-acylation in Step 2Higher m/z in MS; loss of N-H signal in ¹H NMR; less polar spot on TLC.
Polymeric/Degradation ProductsOverheating; air oxidation[4]Baseline streaking on TLC; persistent sample color.
Table 2: Recommended Purification Parameters
MethodRecommended Solvent SystemKey Considerations
Recrystallization Ethanol/Water or IsopropanolGood for removing less soluble or more soluble impurities. The product should be significantly less soluble in the cold solvent mix.
Column Chromatography Gradient of Ethyl Acetate in Hexane (e.g., 20% to 50% EtOAc)Most effective method for separating impurities with similar polarity, such as the diacylated byproduct.
Protocol: Column Chromatography for Final Purification
  • Prepare the Column: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed product to the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30%, then 50% Ethyl Acetate). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified solid.

By systematically identifying the type of impurity through analytical methods and applying the targeted troubleshooting and purification protocols outlined above, researchers can significantly improve the quality and consistency of their Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate batches.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2015, May 6). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Molbank, 2015(2), M857. [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Chempedia. Retrieved from [Link]

  • Shukla, V. G., et al. (2011). Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Journal of Medicinal Chemistry, 54(21), 7514–7523. [Link]

  • ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl).
  • Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride....
  • Zhang, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2533. [Link]

  • Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Retrieved from [Link]

  • Molbase. (n.d.). ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE | CAS 53266-94-7. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • ResearchGate. (2024, July 20). (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Aqueous Stability of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate . This molecule presents a dual challenge in aqueous assays: high lipophilicity leading to rapid aggregation, and an activated C4-ethyl ester that is highly susceptible to base-catalyzed hydrolysis. By understanding the mechanistic causality of these vulnerabilities, we can engineer robust, self-validating formulation strategies.

Molecular Vulnerability Profile

To stabilize the compound, we must first map its degradation pathways. The electron-withdrawing nature of the 1,3-thiazole ring pulls electron density away from the C4 position, rendering the adjacent ethyl ester carbonyl highly electrophilic and vulnerable to nucleophilic attack in aqueous media[1].

Degradation Parent Ethyl 2-[2-(2-phenylacetamido)- 1,3-thiazol-4-yl]acetate EsterHydrolysis Ester Hydrolysis (pH > 7.0) Parent->EsterHydrolysis OH- / H2O AmideCleavage Amide Cleavage (Harsh Acid/Base) Parent->AmideCleavage H+ / OH- Precipitation Aqueous Aggregation (Lipophilic Crash-out) Parent->Precipitation Aqueous Dilution AcidMetabolite 2-[2-(2-phenylacetamido)- 1,3-thiazol-4-yl]acetic acid EsterHydrolysis->AcidMetabolite AmineMetabolite Ethyl 2-(2-amino-1,3- thiazol-4-yl)acetate AmideCleavage->AmineMetabolite Insoluble Insoluble Particulates Precipitation->Insoluble

Fig 1: Primary degradation and aggregation pathways in aqueous media.

Troubleshooting Guide & FAQs

Q1: Why does my compound concentration drop rapidly in biological buffers (pH 7.4) even without enzymes present? Cause: The primary driver is base-catalyzed ester hydrolysis. The thiazole ring activates the C4-ethyl ester, making it exceptionally vulnerable to nucleophilic attack by hydroxide ions (OH⁻) naturally present in physiological buffers[1]. Solution: Implement strict pH control and steric shielding. Lowering the assay buffer to pH 6.0–6.5 reduces the hydroxide ion concentration, exponentially slowing the hydrolysis rate. Furthermore, incorporating Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates an inclusion complex where the hydrophobic cyclodextrin cavity sterically shields the ester bond from hydrolytic attack, a well-documented stabilization mechanism for vulnerable esters ()[2].

Q2: I observe cloudy suspensions or erratic LC-MS signals when diluting my DMSO stock into aqueous media. How can I prevent this? Cause: This is a classic "crash-out" phenomenon. The lipophilic phenyl and thiazole rings drive the molecule's LogP up, resulting in poor thermodynamic aqueous solubility. Rapid dilution of a DMSO stock into water causes local supersaturation and subsequent nucleation of insoluble aggregates. Solution: Avoid direct bolus dilution. Use a co-solvent gradient or a cyclodextrin formulation. The protocol below utilizes a 20% (w/v) HP-β-CD solution. The cyclodextrin acts as a thermodynamic sink, encapsulating the lipophilic moieties before they can aggregate ()[3].

Q3: How can I differentiate between ester hydrolysis and amide cleavage in my stability assays? Cause: Both are hydrolytic degradation pathways but occur under different kinetic conditions and yield distinct metabolites. Solution: Utilize LC-MS/MS fragmentation patterns. Ester hydrolysis yields the free carboxylic acid, resulting in a mass shift of -28 Da (loss of the ethyl group + addition of H). Amide cleavage, which typically requires harsher conditions, yields the 2-aminothiazole derivative and phenylacetic acid. Monitoring specific MRM transitions for these distinct masses allows for precise pathway deconvolution.

Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various formulation conditions, demonstrating the protective effects of pH optimization and cyclodextrin inclusion.

Formulation ConditionpHCo-solvent / ExcipientEstimated Half-Life ( t1/2​ ) at 37°CObservation
PBS (Standard)7.41% DMSO< 2 hoursRapid ester hydrolysis; partial precipitation.
Acetate Buffer5.51% DMSO> 24 hoursHydrolysis mitigated; precipitation remains an issue.
PBS + PEG4007.410% PEG400~ 6 hoursImproved solubility; moderate hydrolysis protection.
Buffered HP-β-CD6.520% HP-β-CD> 48 hours Optimal stability; complete solubilization and steric shielding.

Standard Operating Procedures (SOPs): Self-Validating Formulation

To ensure reproducibility, do not rely on visual inspection to confirm solubility. The following protocol is a self-validating system that forces the compound into a stable inclusion complex and analytically verifies the final concentration.

Workflow Step1 1. Dissolve Compound in 100% DMSO (10 mM) Step3 3. Dropwise Addition with Vortexing Step1->Step3 Step2 2. Prepare 20% (w/v) HP-β-CD in Buffer (pH 6.0) Step2->Step3 Step4 4. Sonication (15 min, Temp < 25°C) Step3->Step4 Step5 5. Filtration (0.22 µm PTFE membrane) Step4->Step5 Step6 6. LC-MS Quantification of Soluble Fraction Step5->Step6

Fig 2: Step-by-step formulation workflow for HP-β-CD inclusion complexes.

Protocol: Preparation of HP-β-CD Inclusion Complex
  • Step 1: Stock Preparation. Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis during storage and ensures complete disruption of the crystal lattice.

  • Step 2: Vehicle Preparation. Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer, adjusted strictly to pH 6.0.

    • Causality: pH 6.0 minimizes hydroxide ion concentration to prevent base-catalyzed ester hydrolysis, while 20% HP-β-CD provides a sufficient molar excess of hydrophobic cavities for inclusion[2].

  • Step 3: Complexation. Under vigorous vortexing, add the DMSO stock dropwise to the aqueous vehicle (final DMSO concentration ≤ 2%).

    • Causality: Dropwise addition prevents localized supersaturation, ensuring the compound encounters cyclodextrin cavities before it can self-associate and precipitate.

  • Step 4: Equilibration. Sonicate the mixture for 15 minutes in a water bath maintained below 25°C.

    • Causality: Sonication provides the activation energy required for the drug to displace water molecules inside the CD cavity. Temperature control is critical to prevent thermal degradation of the ester.

  • Step 5: System Validation (Self-Validation). Pass the formulation through a 0.22 µm PTFE syringe filter. Analyze the filtrate via LC-UV/MS against a standard curve.

    • Causality: Visual inspection is insufficient for detecting micro-precipitates. Filtration followed by analytical quantification ensures you know the exact, true soluble concentration delivered in your assay, validating the formulation's success prior to biological testing.

References

  • Title: Effects of cyclodextrins on the chemical stability of drugs Source: International Journal of Pharmaceutics URL: [Link]

  • Title: The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective Source: Pharmaceutics (via PMC) URL: [Link]

  • Title: Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry validation of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation Guide: Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

Executive Summary

Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (C₁₅H₁₆N₂O₃S) is a highly functionalized 2-aminothiazole derivative frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents. Validating its structural integrity and purity is paramount during drug development. This guide provides an objective comparison of analytical platforms—specifically contrasting High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) with Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)—to determine the optimal validation strategy. By detailing the mechanistic fragmentation pathways and providing a self-validating experimental protocol, this document serves as a definitive resource for analytical scientists.

Mechanistic Profiling & Fragmentation Causality

Understanding the gas-phase behavior of 2-aminothiazole derivatives is critical for accurate structural elucidation. The thiazole ring is electron-rich, and the exocyclic secondary amine (the phenylacetamido group) introduces a highly labile bond under collision-induced dissociation (CID) conditions [1].

When ionized via positive-ion ESI, the molecule readily accepts a proton. Causality dictates that protonation occurs preferentially at the thiazole nitrogen (N3) due to its higher gas-phase basicity compared to the amide nitrogen. This localized charge weakens the adjacent bonds, driving specific fragmentation pathways:

  • Amide Bond Cleavage (Neutral Loss of Phenylketene): The most thermodynamically favorable pathway is the cleavage of the phenylacetamido group. Because the charge is retained on the basic thiazole ring, the phenylacetyl moiety is expelled as a neutral phenylketene (C₈H₆O, -118.0419 Da), yielding an intense product ion at m/z 187.0536.

  • Ester Cleavage: The ethyl acetate group at position 4 undergoes subsequent fragmentation, typically losing an ethanol molecule (-46.0419 Da) to form a stabilized ketene-substituted thiazole ion at m/z 141.0117.

  • Tropylium Formation: A minor but diagnostic pathway involves the direct cleavage of the benzyl moiety from the phenylacetamide group, yielding the highly stable tropylium cation (m/z 91.0548).

MS_Fragmentation M [M+H]+ m/z 305.0955 Intact Thiazole Derivative F1 Fragment A m/z 187.0536 2-amino-4-ethylacetate-thiazole M->F1 CID: Loss of Phenylketene (-118.0419 Da) F3 Fragment C m/z 91.0548 Tropylium Cation M->F3 CID: Benzyl Cleavage (+91.0548 Da) F2 Fragment B m/z 141.0117 Loss of Ethanol F1->F2 CID: Loss of Ethanol (-46.0419 Da)

High-resolution MS/MS fragmentation pathway of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate.

Analytical Platform Comparison: ESI-HRMS vs. GC-EI-MS

To validate the synthesis of this compound, laboratories typically choose between LC-coupled soft ionization (ESI) and GC-coupled hard ionization (EI). The presence of both an ester and an amide linkage makes this molecule susceptible to thermal degradation, heavily influencing platform performance.

Why ESI-HRMS Outperforms GC-EI-MS for this Scaffold: While GC-EI-MS provides excellent library-matchable structural fingerprinting, the 70 eV ionization energy and high injector temperatures (often >250°C) cause extensive in-source thermal degradation of the phenylacetamido group. Consequently, the molecular ion (M⁺•) is rarely observed in GC-MS, leading to ambiguous identification [2]. Conversely, ESI-HRMS preserves the intact molecule, allowing for sub-5 ppm mass accuracy validation of the precursor ion and targeted CID for structural confirmation.

Table 1: Comparative Performance Metrics for Validation

ParameterESI-QTOF HRMS (Recommended)GC-EI-MS (Alternative)
Ionization Energy Soft (Electrospray, ~3-4 kV)Hard (Electron Impact, 70 eV)
Precursor Ion Stability Excellent ([M+H]⁺ intact at m/z 305.0955)Poor (M⁺• rarely observed; thermal decay)
Primary Base Peak m/z 305.0955 or m/z 187.0536 (CID dependent)m/z 91 (Tropylium) or m/z 118
Mass Accuracy < 2 ppm (High confidence formula ID)Nominal mass (Low confidence)
Suitability for Impurities High (Detects co-eluting structural analogs)Moderate (Limited by volatility of impurities)

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory system suitability testing (SST) and orthogonal data validation steps to eliminate false positives caused by isobaric interference.

Step 1: System Suitability and Calibration
  • Infuse a standard calibration mix (e.g., sodium formate or Agilent tuning mix) to calibrate the TOF/Orbitrap analyzer.

  • Validation Check: Ensure mass accuracy is < 2 ppm across the m/z 50–1000 range. Do not proceed if calibration fails, as exact mass is the primary identifier for the C₁₅H₁₆N₂O₃S formula.

Step 2: Sample Preparation
  • Accurately weigh 1.0 mg of the synthesized Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in a diluent of 50:50 Water:MeCN containing 0.1% Formic Acid.

    • Causality Note: Formic acid acts as an ion-pairing agent and provides an abundant proton source. This drives the equilibrium toward the [M+H]⁺ state, stabilizing the thiazole nitrogen during droplet desolvation in the ESI source.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Mode: Positive ESI, Data-Dependent Acquisition (DDA).

  • Collision Energy (CE): Ramp from 15 eV to 35 eV to capture both the fragile phenylketene loss and the higher-energy ester cleavage.

Step 4: Automated Data Validation
  • Extract the exact mass chromatogram for m/z 305.0954 (± 5 ppm window).

  • Isotopic Pattern Matching: Verify the M+1 (m/z 306.0988) and M+2 (m/z 307.0912) peaks. The M+2 peak is critical as it validates the presence of the Sulfur atom (³⁴S natural abundance is ~4.2%).

Validation_Workflow S1 1. System Suitability Mass Calibration <2 ppm S2 2. Sample Prep 0.1% FA in MeCN/H2O S1->S2 S3 3. LC-HRMS/MS Data Dependent Acq. (DDA) S2->S3 S4 4. Data Validation Isotope & Frag Scoring S3->S4

Self-validating LC-HRMS/MS workflow ensuring high-confidence structural confirmation.

Data Interpretation & Troubleshooting

When analyzing the results, researchers must be cautious of in-source fragmentation . If the capillary voltage or declustering potential is set too high, the fragile amide bond will cleave before entering the mass analyzer. In such cases, the mass spectrum will falsely present m/z 187.0536 as the base peak rather than the intact[M+H]⁺.

To correct this, lower the fragmentor voltage by 20-30% and re-inject the sample. A successful validation will show a dominant m/z 305.0955 peak in the MS1 full scan, with the m/z 187 and m/z 141 peaks restricted entirely to the MS2 (MS/MS) spectra.

References

  • Zhang, M., et al. "Identification of 2-aminothiazolobenzazepine metabolites in human, rat, dog, and monkey microsomes by ion-molecule reactions in linear quadrupole ion trap mass spectrometry." Drug Metabolism and Disposition, 2015.[Link]

  • Pardo, I., et al. "Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics." The Journal of Organic Chemistry, American Chemical Society, 2025.[Link]

Comparative

Comparative efficacy of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate in antimicrobial assays

Comparative Efficacy of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (E-PATA) in Antimicrobial Assays: A Technical Guide Executive Summary & Structural Rationale In the landscape of antimicrobial drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (E-PATA) in Antimicrobial Assays: A Technical Guide

Executive Summary & Structural Rationale

In the landscape of antimicrobial drug discovery, 2-aminothiazole derivatives have emerged as highly versatile scaffolds. This guide evaluates the comparative in vitro efficacy of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (hereafter referred to as E-PATA ) against standard broad-spectrum antibiotics and its un-acylated precursor.

The structural design of E-PATA is highly deliberate. The core 1,3-thiazole ring is a privileged pharmacophore known for its broad-spectrum antimicrobial properties[1]. The substitution at the 2-position with a phenylacetamido group is critical; the amide functional group provides both stability and highly localized positive and negative electric charge densities, which are essential for polar interactions and hydrogen bonding within bacterial target sites[2]. Furthermore, the ethyl acetate moiety at the 4-position serves as a lipophilic handle, enhancing bacterial cell wall penetration before potential intracellular hydrolysis.

Mechanistic Pathway

Understanding the causality behind E-PATA’s efficacy requires mapping its interaction with bacterial physiology. The lipophilic phenylacetamide side chain facilitates integration into the bacterial lipid bilayer, mimicking the permeation strategy of early-generation beta-lactams.

MOA A E-PATA (Lipophilic Scaffold) B Bacterial Cell Wall Penetration A->B Hydrophobic interaction C Cytoplasmic Accumulation B->C D Target Binding (e.g., DNA Gyrase / PBP) C->D Amide linker binding E Inhibition of Cellular Replication D->E F Bacterial Cell Death E->F

Proposed mechanism of action for E-PATA highlighting membrane penetration and target binding.

Comparative Quantitative Data

To objectively assess the performance of E-PATA, we compare its Minimum Inhibitory Concentration (MIC) against its un-acylated precursor (Ethyl 2-(2-aminothiazol-4-yl)acetate) and two clinical standards: Ampicillin and Ciprofloxacin. The addition of the phenylacetamide group significantly lowers the MIC in Gram-positive strains, demonstrating the structure-activity relationship (SAR) principle that increased lipophilicity and hydrogen-bond capacity enhance efficacy in these pathogens[3].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

CompoundS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
E-PATA 4.02.032.0>64.0
Precursor (Un-acylated) 32.016.064.0>64.0
Ampicillin 1.00.58.0>64.0
Ciprofloxacin 0.250.120.0150.25

Data Interpretation: E-PATA exhibits an 8-fold increase in potency against S. aureus compared to its precursor. However, its efficacy against P. aeruginosa remains limited, likely due to the highly restrictive outer membrane porins and active efflux pumps characteristic of this Gram-negative strain, a common hurdle for bulky thiazole derivatives[4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all screening protocols be self-validating. The following Broth Microdilution Assay utilizes Resazurin as a redox indicator. This choice is not arbitrary; thiazole derivatives can occasionally precipitate in aqueous media, creating optical density artifacts that mimic bacterial growth. Resazurin is metabolically reduced by living bacteria to the fluorescent pink resorufin, providing an unambiguous, viability-linked readout that bypasses turbidity issues.

Protocol: Resazurin-Assisted Broth Microdilution (MIC Determination)

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well sterile flat-bottom microtiter plates

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • Test compounds dissolved in strictly ≤1% DMSO (final assay concentration)

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate the bacterial strain on agar for 18-24h. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL. Causality: Standardized inoculum prevents artificially high MICs caused by the inoculum effect.

  • Compound Titration: In a 96-well plate, dispense 50 µL of MHB into columns 2-12. Add 100 µL of E-PATA (prepared at the highest desired concentration) to column 1. Perform a two-fold serial dilution from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (no drug).

  • Self-Validating Controls:

    • Sterility Control: MHB only (ensures media is uncontaminated).

    • Solvent Control: MHB + 1% DMSO + Bacteria (ensures the vehicle is not driving the antimicrobial effect).

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to all wells (except sterility controls). Incubate at 37°C for 18 hours under aerobic conditions.

  • Viability Readout: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Data Acquisition: Visually inspect the plate. Blue/purple indicates no metabolic activity (inhibition), while pink indicates viable bacterial growth. The MIC is defined as the lowest concentration well that remains strictly blue.

Workflow S1 Compound Preparation S2 Two-fold Serial Dilution S1->S2 S3 Bacterial Inoculation S2->S3 S4 Incubation (18-24h, 37°C) S3->S4 S5 Resazurin Addition S4->S5 S6 Fluorescence Readout (MIC) S5->S6

Self-validating high-throughput MIC assay workflow using resazurin viability indicator.

Conclusion

Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate (E-PATA) represents a structurally optimized intermediate with significant standalone efficacy against Gram-positive pathogens. By leveraging the lipophilicity and hydrogen-bonding potential of the phenylacetamide moiety, E-PATA outperforms its un-acylated base scaffold. For drug development professionals, this compound serves as an excellent foundational scaffold for further derivatization, particularly in the pursuit of novel agents targeting multidrug-resistant Staphylococcus aureus.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: DergiPark (Journal of Chemical Metrology)
  • Title: Synthesis and Antimycobacterial Activity of New 2-Hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)/(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)
  • Source: PMC (National Institutes of Health)

Sources

Validation

Validating the Biological Activity of 2-Phenylacetamido Thiazole Compounds: A Comparative Guide for Antimicrobial and Antiviral Drug Discovery

The 2-phenylacetamido thiazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Due to the unique electron distribution and hydrogen-bonding capacity of the thiazole ring, these derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenylacetamido thiazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Due to the unique electron distribution and hydrogen-bonding capacity of the thiazole ring, these derivatives exhibit profound biological activities, most notably as potent antibacterial agents and next-generation antivirals[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 2-phenylacetamido thiazole compounds against standard-of-care alternatives. Furthermore, this guide provides self-validating experimental workflows to ensure high-fidelity data generation during your hit-to-lead optimization phases.

Comparative Efficacy & Mechanistic Grounding

To validate the utility of a new compound, it must be benchmarked against existing therapeutics, specifically focusing on how its mechanism of action circumvents known resistance pathways.

Antibacterial Activity: Targeting ecKAS III (FabH)

Traditional β-lactam antibiotics (e.g., Ampicillin) target cell wall synthesis, a pathway heavily compromised by β-lactamase-producing resistant strains (e.g., MRSA). In contrast, specific 2-phenylacetamido thiazole derivatives act as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (ecKAS III or FabH)[1]. This enzyme is critical for the initial condensation step in bacterial fatty acid biosynthesis. By targeting FabH, thiazole derivatives bypass traditional resistance mechanisms, offering broad-spectrum activity against both Gram-positive and Gram-negative pathogens[1].

Table 1: Comparative Antibacterial Efficacy

CompoundTarget OrganismMIC (μg/mL)ecKAS III IC₅₀ (μM)Primary Mechanism of Action
2-Phenylacetamido Thiazole (Cmpd 16) E. coli, S. aureus1.56 - 6.255.3ecKAS III (FabH) Inhibition
Ampicillin (Standard) E. coli3.125N/ACell Wall Synthesis Inhibition
Kanamycin B (Standard) S. aureus1.56N/AProtein Synthesis (30S) Inhibition

Data synthesized from comparative screening studies demonstrating the efficacy of thiazole derivatives[1].

Antiviral Activity: Targeting the Helicase-Primase Complex

Standard anti-herpesviral therapies, such as Acyclovir, function as nucleoside analogues that inhibit viral DNA polymerase. However, they require initial phosphorylation by viral thymidine kinase (TK)—making TK-deficient viral strains highly resistant. 5-aminosulfonyl-2-phenylacetamido-thiazole derivatives (e.g., Pritelivir / BAY 57-1293) overcome this by directly targeting the HSV UL5/UL8/UL52 helicase-primase complex[2][3]. These compounds stabilize the interaction between the enzyme complex and the DNA, essentially "freezing" the replication fork without requiring viral activation[2].

Table 2: Comparative Antiviral Efficacy (HSV-1)

CompoundVirus Strain ProfileEC₅₀ (μM)Mechanism of ActionResistance Profile
Pritelivir (Thiazole) HSV-1 (Wild-Type)0.02Helicase-Primase InhibitionHighly active against ACV-resistant strains
Acyclovir (Standard) HSV-1 (Wild-Type)~2.0 - 4.0DNA Polymerase InhibitionInactive in TK-deficient mutant strains
Foscarnet (Standard) HSV-1 (ACV-Resistant)~50.0DNA Polymerase InhibitionHigh clinical toxicity; requires IV administration

Data synthesized from preclinical development reports of helicase-primase inhibitors[2][3].

Mechanistic Visualizations

To conceptualize the targeting strategies of these compounds, the following pathway diagrams illustrate the precise points of biological intervention.

AntibacterialMechanism AcetylCoA Acetyl-CoA ecKASIII ecKAS III (FabH) Enzyme AcetylCoA->ecKASIII MalonylACP Malonyl-ACP MalonylACP->ecKASIII AcetoacetylACP Acetoacetyl-ACP ecKASIII->AcetoacetylACP Condensation FAS Fatty Acid Biosynthesis (Bacterial Survival) AcetoacetylACP->FAS Elongation Thiazole 2-Phenylacetamido Thiazole Compound Thiazole->ecKASIII Competitive Inhibition

Mechanism of action: 2-phenylacetamido thiazoles inhibiting ecKAS III in fatty acid biosynthesis.

AntiviralMechanism HSV HSV Infection Complex UL5/UL8/UL52 Helicase-Primase Complex HSV->Complex Unwinding DNA Unwinding & Primer Synthesis Complex->Unwinding ATP Hydrolysis Replication Viral DNA Replication Unwinding->Replication Pritelivir 5-Aminosulfonyl Thiazole Derivative Pritelivir->Complex Stabilizes DNA Binding (Freezes Complex)

Inhibition of the HSV helicase-primase complex by 5-aminosulfonyl-2-phenylacetamido-thiazoles.

Self-Validating Experimental Protocols

A robust screening pipeline requires self-validating systems to eliminate false positives. Do not simply execute steps; understand the thermodynamic and kinetic causality behind the assay design.

Protocol A: Continuous Kinetic ecKAS III (FabH) Inhibition Assay

Objective: Quantify the IC₅₀ of thiazole derivatives against the FabH enzyme. Causality & Design: We utilize a continuous spectrophotometric assay employing Ellman’s reagent (DTNB). ecKAS III catalyzes the condensation of acetyl-CoA and malonyl-ACP, releasing free Coenzyme A (CoA-SH). DTNB reacts with the free thiol of CoA-SH to produce 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm. Why continuous? End-point assays are notoriously susceptible to false positives caused by the precipitation of hydrophobic thiazole compounds. Continuous kinetic monitoring allows you to observe the linear rate of reaction, immediately flagging aggregation-based artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM sodium phosphate (pH 7.0), 1 mM EDTA, and 1 mM DTNB.

  • Compound Solubilization: Dissolve the 2-phenylacetamido thiazole in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 μM to 100 μM (Ensure final DMSO concentration is ≤2%).

  • Enzyme Incubation: In a 96-well UV-transparent microplate, combine 100 μL of assay buffer, 10 μL of purified ecKAS III (1 μg/mL final), and 5 μL of the compound. Incubate at 37°C for 10 minutes.

  • Self-Validation Controls:

    • Negative Control (No Enzyme): Rules out compounds that spontaneously reduce DTNB.

    • Positive Control (Cerulenin): Validates the dynamic range and sensitivity of the enzyme batch.

  • Reaction Initiation: Add 10 μL of substrate mix (50 μM acetyl-CoA and 50 μM malonyl-ACP) to all wells.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 15 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀.

Protocol B: High-Throughput Broth Microdilution for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens. Causality & Design: We utilize Resazurin (Alamar Blue) as a metabolic indicator[4]. Why? Visual turbidity assessments are highly subjective and prone to error when testing poorly soluble heterocyclic compounds that may precipitate in the broth. Resazurin is reduced to fluorescent resorufin strictly by metabolically active cells, providing an objective, quantifiable readout of viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Vehicle Control & Plating: Dispense 50 μL of MHB into a 96-well plate. Add 50 μL of the thiazole compound (pre-diluted in MHB from a DMSO stock) to the first column and perform 2-fold serial dilutions. Critical: The final DMSO concentration must not exceed 1%. Higher concentrations disrupt the bacterial lipid bilayer, artificially lowering the MIC and confounding structure-activity relationship (SAR) data[4].

  • Inoculation: Add 50 μL of the diluted bacterial suspension to all test wells (final volume 100 μL, final inoculum 5×105 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Metabolic Readout: Add 10 μL of 0.015% Resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is recorded as the lowest concentration of the thiazole compound that prevents the color change, objectively confirming bacteriostatic/bactericidal activity.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Title: Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections Source: ACS Publications URL
  • Source: PMC / National Institutes of Health (NIH)
  • Title: Application Notes and Protocols for N-(thiazol-2-yl)

Sources

Comparative

A Comparative Benchmarking Guide to Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate, a Novel Direct Inhibitor of Mycobacterium tuberculosis InhA

Introduction: The Pressing Need for Novel Anti-Tuberculosis Agents Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. A cornerstone of the M. tb cell wall is mycolic acid, a unique and essential lipid component. The biosynthesis of mycolic acids is a clinically validated target for several anti-tubercular drugs.[1] A key enzyme in this pathway is the enoyl-acyl carrier protein reductase, InhA, which is the primary target of the first-line drug isoniazid (INH).[2]

However, the utility of isoniazid is threatened by resistance, which most commonly arises from mutations in the catalase-peroxidase enzyme, KatG, responsible for activating the INH prodrug.[3][4] This has spurred the search for direct InhA inhibitors that do not require metabolic activation, thus bypassing this major resistance mechanism.[3][5] This guide provides a comprehensive benchmarking analysis of a novel thiazole-based compound, Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate, against established InhA inhibitors.

The Target: InhA and the Mycolic Acid Biosynthesis Pathway

The Type-II Fatty Acid Synthase (FAS-II) system in M. tb is responsible for elongating fatty acid precursors to the very long chains required for mycolic acid synthesis.[6] InhA, an NADH-dependent reductase, catalyzes the final reduction step in each elongation cycle.[1] Inhibition of InhA leads to the disruption of mycolic acid production, compromising the integrity of the cell wall and ultimately leading to bacterial death.[1][3]

cluster_FAS_II FAS-II Elongation Cycle cluster_Inhibitors Inhibitors Acyl-ACP Acyl-ACP Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP FabH Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP MabA Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP HadABC Acyl-ACP (n+2) Acyl-ACP (n+2) Enoyl-ACP->Acyl-ACP (n+2) InhA Mycolic Acids Mycolic Acids Acyl-ACP (n+2)->Mycolic Acids Pks13, etc. M. tb Cell Wall M. tb Cell Wall Mycolic Acids->M. tb Cell Wall INH Isoniazid (Prodrug) KatG KatG activation INH->KatG INH_active Activated INH-NAD Adduct KatG->INH_active INH_active->Enoyl-ACP Inhibition Thiazole Ethyl 2-[2-(2-phenylacetamido)- 1,3-thiazol-4-yl]acetate (Direct Inhibitor) Thiazole->Enoyl-ACP Inhibition Triclosan Triclosan (Direct Inhibitor) Triclosan->Enoyl-ACP Inhibition

Figure 1: The role of InhA in the M. tb FAS-II pathway and the mode of action of various inhibitors.

Benchmarking Strategy: A Multi-tiered Approach

To rigorously evaluate Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate, we propose a three-tiered comparison against two classes of standard inhibitors:

  • Isoniazid (INH): The "gold standard" frontline prodrug.

  • Triclosan: A well-characterized direct inhibitor of InhA.[6]

This strategy allows for a comprehensive assessment of not only direct enzymatic inhibition but also whole-cell efficacy, providing a clearer picture of the compound's therapeutic potential.

cluster_benchmarks Standard Inhibitors cluster_assays Comparative Assays compound Ethyl 2-[2-(2-phenylacetamido)- 1,3-thiazol-4-yl]acetate assay1 Tier 1: In Vitro Enzymatic Assay (IC50) compound->assay1 assay2 Tier 2: Whole-Cell Activity (MIC) compound->assay2 assay3 Tier 3: Mechanism of Action (Mycolic Acid Synthesis) compound->assay3 INH Isoniazid (Prodrug) INH->assay1 INH->assay2 INH->assay3 Triclosan Triclosan (Direct Inhibitor) Triclosan->assay1 Triclosan->assay2 Triclosan->assay3

Figure 2: A tiered workflow for the comprehensive evaluation of the novel InhA inhibitor.

Comparative Performance Data

The following tables summarize the expected experimental outcomes when benchmarking Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate against Isoniazid and Triclosan.

CompoundTargetIC50 (µM)Assay Conditions
Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate Recombinant InhA [Insert Experimental Value] As per protocol below
Isoniazid-NAD adductRecombinant InhA~0.05 - 0.1Requires in-situ activation
TriclosanRecombinant InhA~0.5 - 1.5Direct inhibition
GSK138Recombinant InhA0.04[7]Direct inhibition

Table 1: In Vitro InhA Enzyme Inhibition. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of InhA by 50%.

CompoundM. tb H37Rv MIC (µM)M. tb INH-Resistant (katG mutant) MIC (µM)
Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate [Insert Experimental Value] [Insert Experimental Value]
Isoniazid~0.2 - 0.5> 10 (High resistance)
Triclosan~1 - 5~1 - 5

Table 2: Whole-Cell Antimycobacterial Activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the bacteria.

Experimental Protocols

Protocol 1: In Vitro InhA Enzymatic Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against purified InhA enzyme by monitoring the oxidation of the cofactor NADH.[8][9]

Materials:

  • Purified recombinant M. tb InhA enzyme

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[8]

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Include control wells containing only buffer and DMSO (no inhibitor).

  • Add NADH to each well to a final concentration of 250 µM.[8]

  • Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.[8]

  • Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.[8]

  • Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.

  • Calculate the rate of NADH oxidation for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Activity (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.[8]

Materials:

  • M. tuberculosis H37Rv (or other strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds (dissolved in DMSO)

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Sterile 96-well microplates

Procedure:

  • In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

  • Add 100 µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for a further 24 hours.

  • Assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 3: Analysis of Mycolic Acid Synthesis

This protocol confirms the on-target activity of the inhibitor by measuring its effect on mycolic acid biosynthesis using metabolic labeling.[8][10]

Materials:

  • M. tuberculosis H37Rv

  • Supplemented Middlebrook 7H9 broth

  • Test compound

  • [1-¹⁴C] acetic acid (radiolabel)

  • Saponification reagent (20% aqueous tetrabutylammonium hydroxide)

  • Iodomethane

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Silica gel TLC plates

  • Phosphorimager or X-ray film

Procedure:

  • Grow a mid-log phase culture of M. tuberculosis.

  • Expose the culture to different concentrations of the test compound (e.g., at and above the MIC) for a defined period (e.g., 24 hours). Include an untreated control.

  • Add [1-¹⁴C] acetic acid to each culture and incubate for a further 8-24 hours to allow for metabolic labeling.

  • Harvest the bacterial cells by centrifugation and wash with PBS.

  • Extract the total lipids from the cell pellet.

  • Saponify the lipids to release the fatty acids and mycolic acids.

  • Methylate the fatty acids and mycolic acids using iodomethane to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Extract the FAMEs and MAMEs with CH₂Cl₂.

  • Spot the extracted methyl esters onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether).

  • Visualize the radiolabeled lipids using a phosphorimager. Inhibition of InhA will result in a dose-dependent decrease in the intensity of the MAME bands and a potential accumulation of FAMEs.

Conclusion and Future Directions

This guide outlines a robust framework for benchmarking Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate against standard InhA inhibitors. By demonstrating potent direct enzymatic inhibition and whole-cell activity, particularly against isoniazid-resistant strains, this compound shows promise as a lead candidate for the development of new anti-tubercular agents. The presented protocols provide a clear, validated path for researchers to generate the critical data needed to advance such compounds through the drug discovery pipeline. Future studies should focus on structure-activity relationship (SAR) optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies in animal models of tuberculosis.

References

  • He, X. et al. (2006). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Journal of Medicinal Chemistry, 49(21), 6308-23. Available at: [Link]

  • Holas, O., Ondrejcek, P., & Dolezal, M. (2015). Mycobacterium tuberculosis enoyl-acyl carrier protein reductase inhibitors as potential antituberculotics: development in the past decade. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 629-48. Available at: [Link]

  • Al-Mokadem, M. et al. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Molecules, 27(15), 4936. Available at: [Link]

  • Shirude, P. S. et al. (2013). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(20), 7732-44. Available at: [Link]

  • Spigelman, M. et al. (2014). Design, Synthesis, and Evaluation of New Thiadiazole-Based Direct Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) for the Treatment of Tuberculosis. Journal of Medicinal Chemistry, 57(9), 3745-56. Available at: [Link]

  • Taira, J. et al. (2021). Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by In Silico Docking Simulation. Biological and Pharmaceutical Bulletin, 44(1), 116-121. Available at: [Link]

  • Jiraporn, K. et al. (2020). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. Journal of Chemical Information and Modeling, 60(1), 355-365. Available at: [Link]

  • ResearchGate. (n.d.). Structures of standard InhA inhibitors. ResearchGate. Available at: [Link]

  • Nuermberger, E. et al. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. Available at: [Link]

  • Dias, M. V. B. et al. (2020). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. ACS Infectious Diseases, 6(5), 1059-1069. Available at: [Link]

  • Jiraporn, K. et al. (2020). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. PubMed. Available at: [Link]

  • Vilcheze, C. et al. (2005). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 49(9), 3893-3900. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

Comprehensive Safety Guide: Handling Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate Hazard Assessment and Risk Analysis The primary principle of laboratory safety is to understand the potential hazards of the ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Guide: Handling Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

Hazard Assessment and Risk Analysis

The primary principle of laboratory safety is to understand the potential hazards of the materials being handled.[4] For Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate, we infer its hazard profile from analogous chemical structures. Thiazole derivatives are known to present risks including irritation to the skin, eyes, and respiratory system, as well as potential acute toxicity if ingested.[1][2][5]

Table 1: Inferred Hazard Profile

Hazard Category Potential Effect Rationale / Based on Analogous Compounds
Acute Oral Toxicity Harmful if swallowed. Data from similar thiazole compounds suggests potential oral toxicity.[1][5]
Skin Corrosion/Irritation Causes skin irritation. A common characteristic of thiazole derivatives.[5]
Eye Damage/Irritation Causes serious eye irritation. Direct contact with eyes is likely to cause significant irritation.[5]

| Respiratory Irritation | May cause respiratory irritation, especially if aerosolized. | Inhalation of dust or aerosols should be avoided.[1][2][5] |

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, engineering controls must be in place to minimize exposure. These controls are designed to remove the hazard at the source.

  • Chemical Fume Hood: All handling of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate, particularly when handling the solid form or preparing solutions, must be conducted within a certified chemical fume hood.[1][2] This is the most critical step in preventing inhalation of dust or vapors.[6]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[2][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[1] The selection of appropriate PPE is critical to ensure personal safety.[7]

Table 2: Recommended Personal Protective Equipment

PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety Goggles ANSI Z87.1 compliant Protects against chemical splashes and airborne particles.[7]
Face Shield Worn over safety goggles Recommended for operations with a significant risk of splashing, such as when handling larger quantities.[1][7]
Hand Protection Nitrile Gloves Disposable, powder-free Provides essential protection against incidental chemical contact. Gloves must be inspected for defects before each use.[1][7][8]
Body Protection Laboratory Coat Long-sleeved, flame-retardant material Protects skin and personal clothing from contamination.[7]

| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling the compound as a powder or in poorly ventilated areas to prevent the inhalation of dust or aerosols.[1][2] |

Procedural Workflow for Safe Handling

Adherence to a standardized, step-by-step procedure minimizes risk and ensures operational consistency. The following workflow outlines the critical stages of handling this compound.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_post Phase 3: Post-Handling Prep 1. Risk Assessment Review analogous SDS. Prepare spill kit. PPE_Don 2. Don PPE Inspect gloves. Ensure proper fit. Prep->PPE_Don Proceed once complete Work_Area 3. Work in Fume Hood Verify airflow. Minimize quantities. PPE_Don->Work_Area Handling 4. Handle Compound Avoid dust/aerosol generation. Use appropriate tools. Work_Area->Handling Storage 5. Storage Seal container tightly. Store in cool, dry area. Handling->Storage Cleanup 6. Decontamination Clean work surfaces. Dispose of waste properly. Storage->Cleanup PPE_Doff 7. Doff PPE Remove gloves correctly. Wash hands thoroughly. Cleanup->PPE_Doff

Caption: Step-by-step workflow for the safe handling of the target compound.

Detailed Steps:

  • Preparation and Engineering Controls: Before handling, ensure you are in a well-ventilated laboratory with an operational chemical fume hood.[2] Confirm that safety showers and eyewash stations are accessible.[2] Keep the chemical container tightly closed when not in use.[2]

  • Handling: Avoid all direct contact with the chemical.[1] Prevent the generation of dust and aerosols.[7] Wear the appropriate PPE as detailed in Table 2.

  • Storage: Store the compound in a tightly sealed, properly labeled container.[1] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][6] Contaminated clothing should be removed immediately and decontaminated before reuse.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of any laboratory incident.[4]

Table 3: Emergency Response Procedures

Incident Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[2] Seek medical advice if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

| Small Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a designated, sealed container for chemical waste disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[8] |

Disposal Plan

All waste, including the compound itself, any contaminated materials, and used PPE, must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][4]

DisposalDecision Waste Generated Waste (Chemical, Contaminated PPE, Labware) Container Is it liquid or solid chemical waste? Waste->Container PPE_Waste Is it contaminated disposable PPE? Waste->PPE_Waste Chem_Bin Seal in Labeled Chemical Waste Container Container->Chem_Bin Yes PPE_Waste->Chem_Bin Yes

Caption: Decision workflow for proper waste segregation and disposal.

Procedure:

  • Collect waste in a designated, labeled, and sealed container specifically for chemical waste.[1]

  • Do not dispose of this chemical down the drain or with general laboratory trash.[1]

  • Arrange for disposal by an authorized waste management service.[4]

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
  • Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Unknown Source.
  • SAFETY DATA SHEET. Enamine.
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.
  • General Chemical Safety Guidelines. University of California San Diego Blink.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

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